Zomiradomide
Description
Structure
2D Structure
Properties
CAS No. |
2655656-99-6 |
|---|---|
Molecular Formula |
C45H48F3N7O6S |
Molecular Weight |
872.0 g/mol |
IUPAC Name |
N-[2-[4-[[6-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-2-azaspiro[3.3]heptan-2-yl]methyl]cyclohexyl]-5-(2-hydroxypropan-2-yl)-1,3-benzothiazol-6-yl]-6-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C45H48F3N7O6S/c1-43(2,61)28-17-32-34(18-31(28)51-38(57)30-7-4-8-35(50-30)45(46,47)48)62-40(52-32)26-11-9-24(10-12-26)21-54-22-44(23-54)19-25(20-44)15-16-49-29-6-3-5-27-37(29)42(60)55(41(27)59)33-13-14-36(56)53-39(33)58/h3-8,17-18,24-26,33,49,61H,9-16,19-23H2,1-2H3,(H,51,57)(H,53,56,58) |
InChI Key |
WDRJGMSUTPVXDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1NC(=O)C3=NC(=CC=C3)C(F)(F)F)SC(=N2)C4CCC(CC4)CN5CC6(C5)CC(C6)CCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Zomiradomide: A Dual-Mechanism Approach to Targeting MYD88-Mutant Diffuse Large B-cell Lymphoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Diffuse Large B-cell Lymphoma (DLBCL) is the most common type of non-Hodgkin lymphoma, characterized by significant genetic heterogeneity. A distinct molecular subgroup of DLBCL, particularly the Activated B-cell-like (ABC) subtype, is driven by activating mutations in the Myeloid Differentiation Primary Response 88 (MYD88) gene. The most prevalent of these is the L265P mutation, which is found in approximately 29% of ABC-DLBCL cases and is associated with an unfavorable prognosis.[1][2][3][4] This mutation confers a constitutive activation of pro-survival signaling pathways, making it a key therapeutic target. Zomiradomide (also known as KT-413) is a novel, orally active heterobifunctional degrader designed to specifically and potently target the oncogenic signaling driven by MYD88 mutations.
The Core Pathophysiology: MYD88 L265P Signaling in DLBCL
Under normal physiological conditions, MYD88 is a critical adaptor protein for Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon ligand binding, MYD88 recruits Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and subsequently IRAK1 or IRAK2. This assembly forms a complex known as the "Myddosome," which initiates downstream signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway, to regulate immune responses.[2][5]
The L265P mutation, located in the Toll/Interleukin-1 Receptor (TIR) domain of MYD88, induces a conformational change that promotes the spontaneous, ligand-independent self-assembly of MYD88 into a stable Myddosome complex.[1][6] This leads to constitutive activation of IRAK4's kinase function, which then hyper-phosphorylates IRAK1.[1][6] Phosphorylated IRAK1 serves as a scaffold to recruit TRAF6, leading to the activation of TAK1 and ultimately the canonical NF-κB pathway.[7] This chronic signaling promotes the proliferation and survival of malignant B-cells.[2] Furthermore, this pathway stimulates the autocrine and paracrine secretion of pro-inflammatory cytokines like IL-6 and IL-10, which further drive cell survival through the JAK/STAT3 signaling cascade.[2][6]
This compound's Mechanism of Action: A Dual-Pronged Attack
This compound is a Proteolysis Targeting Chimera (PROTAC), a molecule designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate specific target proteins.[8][9] It is composed of three parts: a ligand that binds to the target protein (IRAK4), a ligand that binds to an E3 ubiquitin ligase (Cereblon, CRBN), and a linker connecting the two.[8] This design enables a dual mechanism of action that synergistically targets key pro-survival pathways in MYD88-mutant DLBCL.[9]
2.1. Targeted Degradation of IRAK4 Unlike traditional kinase inhibitors that only block the catalytic activity of a target, this compound eliminates the entire IRAK4 protein.[4] By forming a ternary complex between IRAK4 and the CRBN E3 ligase, this compound flags IRAK4 for ubiquitination and subsequent degradation by the proteasome.[9] This approach has two key advantages:
-
Elimination of Scaffolding Function: IRAK4's role in the Myddosome is not just catalytic; it also acts as a critical scaffold. Protein degradation removes this scaffolding function, completely disrupting the signaling complex.[4]
-
Overcoming Resistance: It can overcome resistance mechanisms associated with kinase inhibitors, such as mutations in the kinase domain.
2.2. Neosubstrate Degradation of Ikaros and Aiolos The Cereblon-binding moiety of this compound is derived from immunomodulatory imide drugs (IMiDs).[9] This component acts as a "molecular glue," reprogramming the Cereblon E3 ligase to recognize and target the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for degradation.[9] Ikaros and Aiolos are critical for B-cell development and are key drivers in many B-cell malignancies, including DLBCL. Their degradation provides a second, complementary anti-tumor effect.
This dual degradation of both IRAK4 and Ikaros/Aiolos results in a potent and synergistic blockade of the primary oncogenic drivers in MYD88-mutant DLBCL.[9]
Quantitative Data Summary
Preclinical studies have demonstrated the potent and selective activity of this compound in MYD88-mutant DLBCL cell lines.
Table 1: In Vitro Activity of this compound in MYD88 L265P-Mutant DLBCL
| Cell Line | Parameter | Value (nM) | Reference |
|---|---|---|---|
| OCI-Ly10 | IC₅₀ (Viability) | 11 | [8] |
| OCI-Ly10 | DC₅₀ (IRAK4 Degradation) | 6 | [8] |
| OCI-Ly10 | DC₅₀ (Ikaros Degradation) | 1 |[8] |
IC₅₀: Half-maximal inhibitory concentration. DC₅₀: Half-maximal degradation concentration.
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Model | Dosing | Outcome | Reference |
|---|
| OCI-Ly10 Xenograft | 3-30 mg/kg, PO, daily for 3 days | Inhibited tumor growth |[8] |
PO: Per os (by mouth).
Key Experimental Protocols
The evaluation of this compound's mechanism of action relies on a series of established molecular and cellular biology techniques.
4.1. Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic or cytostatic effect of this compound on DLBCL cell lines and calculate IC₅₀ values.
-
Methodology:
-
Seed MYD88-mutant (e.g., OCI-Ly10) and wild-type DLBCL cells in 96-well plates.
-
Treat cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72-96 hours).
-
Assess cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT).
-
Measure luminescence or absorbance and plot dose-response curves to calculate IC₅₀ values.[10]
-
4.2. Protein Degradation Analysis
-
Objective: To confirm the degradation of target proteins (IRAK4, Ikaros, Aiolos) and determine DC₅₀ values.
-
Methodology (Western Blot):
-
Treat cells with varying concentrations of this compound for different time points (e.g., 4, 8, 24 hours).
-
Lyse the cells and quantify total protein concentration (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for IRAK4, Ikaros, Aiolos, and a loading control (e.g., β-actin, GAPDH).
-
Apply a secondary antibody conjugated to HRP and detect bands using a chemiluminescent substrate.
-
Perform densitometry to quantify protein levels relative to the loading control and calculate DC₅₀.[10]
-
4.3. Myddosome Complex Analysis
-
Objective: To investigate the disruption of the Myddosome signaling complex.
-
Methodology (Co-Immunoprecipitation):
-
Treat MYD88-mutant cells with this compound or a control.
-
Lyse cells under non-denaturing conditions to preserve protein complexes.
-
Incubate cell lysates with an antibody against a component of the complex (e.g., anti-MYD88 or anti-IRAK1) conjugated to magnetic or agarose beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes and analyze the components by Western blot, probing for other members of the complex (e.g., IRAK4, TRAF6).[7]
-
4.4. In Vivo Efficacy Studies
-
Objective: To evaluate the anti-tumor activity of this compound in a living organism.
-
Methodology (Xenograft Model):
-
Implant MYD88-mutant DLBCL cells (e.g., OCI-Ly10) subcutaneously into immunocompromised mice (e.g., NSG mice).
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment (this compound) and vehicle control groups.
-
Administer the compound orally according to a defined schedule.[8]
-
Measure tumor volume regularly using calipers.
-
At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blot for IRAK4 degradation).
-
Conclusion
This compound represents a highly innovative and rational therapeutic strategy for MYD88-mutant DLBCL. By functioning as a protein degrader rather than a simple kinase inhibitor, it offers a more complete shutdown of the oncogenic IRAK4 signaling node by eliminating both its catalytic and scaffolding functions. The simultaneous, IMiD-mediated degradation of the critical B-cell transcription factors Ikaros and Aiolos provides a synergistic anti-tumor effect. Preclinical data strongly support this dual mechanism of action, demonstrating potent and selective activity in relevant cellular and animal models. This targeted approach holds significant promise for improving outcomes in a patient population with a clear, actionable oncogenic driver.
References
- 1. Oncogenic MYD88 mutations in lymphoma: novel insights and therapeutic possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MYD88 in the driver’s seat of B-cell lymphomagenesis: from molecular mechanisms to clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MYD88 mutations identify a molecular subgroup of diffuse large B-cell lymphoma with an unfavorable prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of KT-413, a Targeted Protein Degrader of IRAK4 and IMiD Substrates Targeting MYD88 Mutant Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinicopathologic Correlates of MYD88 L265P Mutation and Programmed Cell Death (PD-1) Pathway in Primary Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Activation of TAK1 by MYD88 L265P drives malignant B-cell Growth in non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
Zomiradomide: A Dual-Action PROTAC Targeting IRAK4 and IMiD Neosubstrates for Hematological Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Zomiradomide (KT-413) is a pioneering heterobifunctional small molecule that represents a significant advancement in the field of targeted protein degradation. It operates through a dual mechanism, functioning as a Proteolysis Targeting Chimera (PROTAC) to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and as a molecular glue to degrade the neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This unique mode of action allows this compound to synergistically target key survival pathways in B-cell lymphomas, particularly those with mutations in the Myeloid Differentiation Primary Response 88 (MYD88) gene. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key preclinical data, and detailed experimental protocols.
Core Mechanism of Action
This compound is comprised of three key components: a ligand that binds to IRAK4, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[1] By simultaneously binding to both IRAK4 and CRBN, this compound forms a ternary complex that brings the E3 ligase in close proximity to IRAK4. This proximity facilitates the ubiquitination of IRAK4, marking it for degradation by the 26S proteasome.
Simultaneously, the Cereblon-binding moiety of this compound, derived from immunomodulatory imide drugs (IMiDs), induces a conformational change in the CRBN substrate receptor. This altered conformation leads to the recruitment and subsequent ubiquitination and degradation of the lymphoid transcription factors Ikaros and Aiolos, a mechanism characteristic of molecular glues.
The dual degradation of IRAK4 and Ikaros/Aiolos results in a two-pronged attack on cancer cell survival pathways. The degradation of IRAK4 inhibits the NF-κB signaling pathway, which is constitutively active in MYD88-mutant lymphomas and crucial for their proliferation and survival. The degradation of Ikaros and Aiolos leads to the activation of the Type I Interferon (IFN) response, which has anti-proliferative and pro-apoptotic effects.
Quantitative Data Summary
The preclinical efficacy of this compound has been characterized by its potent degradation of target proteins and its anti-proliferative effects in relevant cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| IRAK4 Degradation (DC50) | OCI-Ly10 | 6 nM | |
| Ikaros Degradation (DC50) | OCI-Ly10 | 2 nM | |
| Aiolos Degradation (DC50) | OCI-Ly10 | 2 nM | |
| Anti-proliferative Activity (IC50) | OCI-Ly10 | 11 nM |
DC50: The concentration of the compound that results in 50% degradation of the target protein. IC50: The concentration of the compound that inhibits 50% of a biological process (in this case, cell proliferation).
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound.
Protein Degradation Assay (Western Blot)
This protocol is used to determine the degradation of IRAK4, Ikaros, and Aiolos in cancer cells following treatment with this compound.
Materials:
-
OCI-Ly10 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-IRAK4, anti-Ikaros, anti-Aiolos, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
PVDF or nitrocellulose membranes
Procedure:
-
Cell Culture and Treatment: Seed OCI-Ly10 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for the desired time period (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.
Cell Viability Assay
This protocol measures the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
OCI-Ly10 cells
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed OCI-Ly10 cells in an opaque-walled 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Protocol: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
In Vivo Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
OCI-Ly10 cells
-
Matrigel
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously implant OCI-Ly10 cells mixed with Matrigel into the flank of immunodeficient mice.
-
Tumor Growth: Monitor the mice for tumor growth.
-
Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound (e.g., 3-30 mg/kg) or vehicle to the mice according to the planned dosing schedule (e.g., once daily by oral gavage).
-
Monitoring: Measure tumor volumes with calipers and monitor the body weight of the mice regularly to assess efficacy and toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size or at a predetermined time point.
-
Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for target protein levels).
Signaling Pathway Context
This compound's therapeutic rationale is grounded in its ability to modulate the IRAK4 and Type I Interferon signaling pathways, both of which are critical in MYD88-mutant lymphomas.
Conclusion
This compound is a promising therapeutic agent with a novel dual mechanism of action that potently targets key oncogenic pathways in B-cell malignancies. Its ability to simultaneously degrade IRAK4 and the IMiD neosubstrates Ikaros and Aiolos provides a strong rationale for its continued clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working in the field of targeted protein degradation and oncology.
Disclaimer: The experimental protocols provided are intended as a guide and may require optimization for specific laboratory conditions and reagents. Always refer to the manufacturer's instructions for specific products.
References
The Dual-Pronged Immunomodulatory Action of Zomiradomide: A Technical Guide to its Role in NF-κB and Type I IFN Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zomiradomide (KT-413) is a novel heterobifunctional small molecule that represents a significant advancement in the field of targeted protein degradation. It operates through a dual mechanism of action, concurrently inhibiting the pro-inflammatory NF-κB signaling pathway and activating the antiviral type I interferon (IFN) signaling pathway. This unique mode of action positions this compound as a promising therapeutic candidate for hematological malignancies, particularly those driven by MYD88 mutations, such as diffuse large B-cell lymphoma (DLBCL).[1][2][3] This technical guide provides an in-depth overview of the molecular mechanisms of this compound, detailing its effects on the NF-κB and type I IFN signaling cascades, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity.
Mechanism of Action: A Tale of Two Pathways
This compound's innovative design allows it to function as both a Proteolysis Targeting Chimera (PROTAC) and a molecular glue.[1][2]
-
Inhibition of NF-κB Signaling: As a PROTAC, this compound targets Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) for degradation.[4] IRAK4 is a critical upstream kinase in the Myddosome signaling complex, which is essential for the activation of the NF-κB pathway in response to Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) stimulation.[5] By inducing the ubiquitination and subsequent proteasomal degradation of IRAK4, this compound effectively dismantles this signaling hub, preventing the downstream phosphorylation cascade that leads to the activation and nuclear translocation of NF-κB transcription factors.[5][6] This blockade of both the kinase and scaffolding functions of IRAK4 results in a profound inhibition of NF-κB-mediated gene expression, which is crucial for the survival and proliferation of malignant B-cells.[1][5]
-
Activation of Type I IFN Signaling: Concurrently, the cereblon-binding moiety of this compound acts as a molecular glue, recruiting the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) to the CRL4-CRBN E3 ubiquitin ligase complex for their degradation.[3][4] Ikaros and Aiolos are known transcriptional repressors of type I IFN signaling.[3] Their degradation by this compound relieves this repression, leading to the upregulation of Interferon Regulatory Factor 7 (IRF7) and the subsequent expression of interferon-stimulated genes (ISGs), thereby activating the type I IFN pathway.[6] This activation can promote anti-tumor immunity and induce apoptosis in cancer cells.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound (KT-413) in preclinical and clinical studies.
Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IRAK4 Degradation (DC50) | OCI-Ly10 | 6 nM | [4] |
| Ikaros Degradation (DC50) | OCI-Ly10 | 1 nM | [4] |
| Aiolos Degradation (DC50) | OCI-Ly10 | 2 nM | [9] |
| Anti-proliferative Activity (IC50) | OCI-Ly10 (MYD88 L265P) | 11 nM | [4] |
Table 2: Clinical Pharmacodynamic Activity of this compound (NCT05233033)
| Dose Level | Target | Maximum Knockdown in PBMCs | Reference |
| Dose Level 2 | Ikaros/Aiolos | 95-100% | [10] |
| Dose Level 2 | IRAK4 | 40% | [10] |
| Dose Level 3 | Ikaros/Aiolos | 96-100% | [10] |
| Dose Level 3 | IRAK4 | 57% | [10] |
| Dose Level 4 | Ikaros/Aiolos | 96-100% | [10] |
| Dose Level 4 | IRAK4 | 70% | [10] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the dual mechanism of action of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of KT-413, a Targeted Protein Degrader of IRAK4 and IMiD Substrates Targeting MYD88 Mutant Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. kymeratx.com [kymeratx.com]
- 6. kymeratx.com [kymeratx.com]
- 7. kymeratx.com [kymeratx.com]
- 8. researchgate.net [researchgate.net]
- 9. kymeratx.com [kymeratx.com]
- 10. Safety, PK/PD, and Clinical Activity of KT-413 in Adult Patients with Relapsed or Refractory B-cell NHL [clin.larvol.com]
Zomiradomide (KT-413): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zomiradomide (KT-413) is a first-in-class, orally bioavailable, dual-mechanism targeted protein degrader developed by Kymera Therapeutics. It is designed to address cancers with activating mutations in the myeloid differentiation primary response 88 (MYD88) gene, particularly the activated B-cell (ABC) subtype of diffuse large B-cell lymphoma (DLBCL). This compound functions as both a heterobifunctional proteolysis-targeting chimera (PROTAC) and a molecular glue. This dual activity leads to the simultaneous degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the immunomodulatory imide drug (IMiD) substrates, Ikaros (IKZF1) and Aiolos (IKZF3). This coordinated degradation synergistically targets key pro-survival pathways in B-cell lymphomas, namely the MYD88-NF-κB and the IRF4-Type 1 interferon pathways, to elicit a potent anti-tumor response. Preclinical studies have demonstrated robust in vitro and in vivo activity, and this compound is currently being evaluated in a Phase 1 clinical trial for relapsed/refractory B-cell non-Hodgkin's lymphomas.
Introduction: The Rationale for Targeting IRAK4 and IMiD Substrates
A subset of ABC DLBCL is characterized by activating mutations in MYD88, most commonly the L265P mutation.[1] This mutation leads to the constitutive activation of IRAK4, a critical kinase and scaffold protein in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[2][3] The persistent activation of IRAK4 drives downstream signaling through the NF-κB pathway, promoting cancer cell proliferation and survival.[4] Due to IRAK4's dual catalytic and scaffolding functions, complete protein removal is considered a more effective therapeutic strategy than mere inhibition.[2][5]
Concurrently, the transcription factors Ikaros and Aiolos are crucial for B-cell development and are often implicated in B-cell malignancies. The degradation of these proteins, a mechanism employed by IMiD drugs like lenalidomide, has shown clinical efficacy in hematological cancers.[1][6] this compound was engineered to combine these two therapeutic strategies into a single molecule, aiming for a synergistic anti-tumor effect.[6]
Mechanism of Action: A Dual-Pronged Attack
This compound's innovative design allows it to function as both a PROTAC and a molecular glue.[2][5][7] The molecule comprises a ligand that binds to IRAK4, a linker, and a cereblon (CRBN) E3 ligase-binding moiety derived from thalidomide.[7][8]
-
As a PROTAC: this compound forms a ternary complex between IRAK4 and the CRBN E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of IRAK4. This abrogates the downstream NF-κB signaling cascade.[4][7]
-
As a Molecular Glue: The thalidomide-like component of this compound recruits Ikaros and Aiolos to the CRBN E3 ligase, similarly marking them for degradation.[1][7] The degradation of these transcription factors upregulates the Type I Interferon (IFN) signaling pathway, which has anti-proliferative and pro-apoptotic effects.[4][7]
This dual mechanism results in a powerful, synergistic anti-cancer effect by simultaneously inhibiting a key pro-survival pathway (NF-κB) and activating a tumor-suppressive pathway (Type I IFN).[4]
Preclinical Data
In Vitro Activity
This compound has demonstrated potent and selective degradation of its target proteins and robust anti-proliferative activity in relevant cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| IRAK4 Degradation (DC50) | OCI-Ly10 | 6 nM | [7] |
| Ikaros Degradation (DC50) | OCI-Ly10 | 1 nM | [7] |
| Aiolos Degradation (DC50) | OCI-Ly10 | 2.0 nM | [9] |
| Cell Viability (IC50) | OCI-Ly10 (MYD88 L265P) | 11 nM | [10] |
In Vivo Efficacy
In preclinical xenograft models of MYD88-mutant DLBCL, this compound has shown significant anti-tumor activity.
| Model | Dosing Regimen | Outcome | Reference |
| OCI-Ly10 Xenograft | 3-30 mg/kg, p.o., once daily for 3 days | Inhibited tumor growth | [7][10] |
| OCI-Ly10 Xenograft | 9 mg/kg, i.v., on days 1 and 2, every 3 weeks | Strong tumor regressions | [11] |
Experimental Protocols
Protein Degradation Assays (Western Blot)
-
Cell Culture: OCI-Ly10 cells are cultured in appropriate media and seeded in 6-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 16, or 24 hours).
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against IRAK4, Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin).
-
Detection: The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software. The level of the target protein is normalized to the loading control. The DC50 (concentration at which 50% degradation is achieved) is calculated from the dose-response curve.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: OCI-Ly10 cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
ATP Measurement: An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is incubated to stabilize the luminescent signal.
-
Luminescence Reading: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
Data Analysis: The IC50 (concentration at which 50% of cell growth is inhibited) is calculated by fitting the data to a dose-response curve.
OCI-Ly10 Xenograft Mouse Model
-
Animal Husbandry: Immunocompromised mice (e.g., NOD-SCID) are used.
-
Tumor Implantation: OCI-Ly10 cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements (Volume = (length x width^2)/2).
-
Randomization and Dosing: When tumors reach a specified size, the mice are randomized into treatment and control groups. This compound is administered via the specified route (e.g., oral gavage or intravenous injection) and schedule. The vehicle control is administered to the control group.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition or regression.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be collected for analysis of target protein degradation by Western blot or immunohistochemistry.
Signaling Pathways and Experimental Workflows
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. kymeratx.com [kymeratx.com]
- 3. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kymeratx.com [kymeratx.com]
- 5. Kymera Therapeutics Doses First Patients in Phase 1 Oncology Trials of STAT3 and IRAKIMiD Degraders KT-333 and KT-413 [prnewswire.com]
- 6. Discovery of KT-413, a Targeted Protein Degrader of IRAK4 and IMiD Substrates Targeting MYD88 Mutant Diffuse Large B-Cell Lymphoma. | Semantic Scholar [semanticscholar.org]
- 7. Discovery of KT-413, a Targeted Protein Degrader of IRAK4 and IMiD Substrates Targeting MYD88 Mutant Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Type I Interferon Signaling Pathways [rndsystems.com]
- 9. kymeratx.com [kymeratx.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. kymeratx.com [kymeratx.com]
Zomiradomide: A Technical Guide to its Molecular Glue Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zomiradomide (also known as KT-413) is a bifunctional small molecule that exhibits properties of both a Proteolysis Targeting Chimera (PROTAC) and a molecular glue.[1][2][3] It is designed to induce the degradation of specific target proteins by redirecting the cellular ubiquitin-proteasome system. The molecule consists of a ligand for the E3 ubiquitin ligase Cereblon (CRBN), derived from the immunomodulatory imide drug (IMiD) lenalidomide, and a moiety that binds to the target protein, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][4] Uniquely, its CRBN-binding component also functions as a molecular glue, inducing the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4][5] This dual activity allows this compound to synergistically target key survival pathways in certain cancers, particularly B-cell lymphomas with MYD88 mutations.[4][5] This document provides an in-depth technical overview of this compound's mechanism, quantitative properties, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound functions by forming a ternary complex between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and its target proteins. The thalidomide-based moiety of this compound binds to CRBN.[4][] This binding event alters CRBN's substrate specificity, creating a novel surface that can recruit neosubstrates.
-
PROTAC Activity: The IRAK4-binding moiety of this compound allows it to bridge IRAK4 to the CRBN-containing CRL4 E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of IRAK4.[4]
-
Molecular Glue Activity: Independently of its IRAK4-targeting component, the IMiD scaffold of this compound acts as a molecular glue. It enhances the interaction between CRBN and the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are not natural substrates of CRBN alone.[1][4][7] This induced proximity results in their ubiquitination and degradation.
This dual degradation of IRAK4 and IKZF1/3 leads to a synergistic anti-tumor effect by simultaneously inhibiting the pro-survival MYD88-NFκB signaling pathway and activating the anti-proliferative Type I Interferon (IFN) pathway.[1][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
Zomiradomide (KT-413): A Dual-Action Protein Degrader for B-Cell Malignancies
A Technical Whitepaper on Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zomiradomide (formerly KT-413) is a novel, first-in-class, heterobifunctional small molecule protein degrader currently under investigation for the treatment of B-cell malignancies, particularly those harboring myeloid differentiation primary response 88 (MYD88) mutations. Operating as both a heterobifunctional degrader and a molecular glue, this compound simultaneously targets and induces the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the immunomodulatory imide drug (IMiD) substrates, Ikaros (IKZF1) and Aiolos (IKZF3). This dual mechanism of action synergistically disrupts key pro-survival signaling pathways, including the MYD88-NF-κB and Type 1 Interferon pathways, demonstrating significant anti-tumor activity in preclinical models of B-cell lymphomas. This document provides a comprehensive overview of the preclinical data and methodologies employed in the evaluation of this compound.
Mechanism of Action
This compound's unique structure allows it to bind to both the E3 ubiquitin ligase Cereblon (CRBN) and the target proteins IRAK4, Ikaros, and Aiolos. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target proteins. The degradation of IRAK4 inhibits the NF-κB signaling pathway, while the degradation of the lymphoid transcription factors Ikaros and Aiolos upregulates the Type I Interferon response. This combined action restores apoptotic responses and leads to oncogene-mediated cell death in susceptible B-cell lymphoma models.[1][2][3]
Quantitative Preclinical Data
The preclinical efficacy of this compound has been demonstrated through in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound in B-Cell Lymphoma Cell Lines
| Cell Line | MYD88 Status | IC50 (nM) | IRAK4 DC50 (nM) | Ikaros DC50 (nM) | Aiolos DC50 (nM) |
| OCI-Ly10 | L265P Mutant | 9 - 28 | 6 | 2 | 2 |
| SUDHL2 | Wild-Type | 35 | - | - | - |
IC50: Half-maximal inhibitory concentration for cell proliferation. DC50: Half-maximal degradation concentration. Data compiled from multiple preclinical presentations.[4][5][6]
Table 2: In Vivo Anti-Tumor Activity of this compound in Patient-Derived Xenograft (PDX) Models of Diffuse Large B-Cell Lymphoma (DLBCL)
| PDX Model | MYD88 Status | Co-mutations | Tumor Growth Inhibition (TGI) % |
| LY14019 | L265P Mutant | CD79B | >85% |
| LY2264 | L265P Mutant | IRF4 | 100% |
| LY2298 | L265P Mutant | BCL2/BCL6 | 90% |
| LY12699 | L265P Mutant | - | 87% |
| LY0257 | L265P Mutant | BCL2/BCL6/IKZF3 | 0% |
| LY2345 | Wild-Type | - | 70% |
| LY2301 | Wild-Type | - | 30% |
TGI was assessed following treatment with this compound. The non-responsive LY0257 model harbors a mutation in Aiolos (IKZF3).[6][7]
Experimental Protocols
Cell Viability Assays
-
Cell Lines: OCI-Ly10 (MYD88 L265P mutant DLBCL) and SUDHL2 (MYD88 wild-type DLBCL) were utilized.
-
Methodology: Cell viability was assessed using the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay. Cells were seeded in appropriate multi-well plates and treated with a concentration range of this compound for a specified period (e.g., 72 hours). Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader. IC50 values were calculated from the dose-response curves.
Protein Degradation Assays
-
Methodology: The degradation of target proteins (IRAK4, Ikaros, Aiolos) was quantified using two primary methods:
-
Western Blotting: OCI-Ly10 cells were treated with this compound for various time points. Cell lysates were then subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies against IRAK4, Ikaros, Aiolos, and a loading control (e.g., GAPDH or Vinculin).
-
Quantitative Proteomics: For a broader, unbiased assessment, peripheral blood mononuclear cells (PBMCs) or lymphoma cell lines were treated with this compound. Following treatment, cell lysates were analyzed by mass spectrometry to identify and quantify changes in the levels of thousands of proteins.[5] DC50 values were determined from the concentration-dependent reduction in protein levels.
-
In Vivo Xenograft and PDX Models
-
Animal Models: Immunodeficient mice (e.g., NOD-SCID or NSG) were used for tumor implantation.
-
Cell Line Xenografts: OCI-Ly10 cells were implanted subcutaneously into the flanks of the mice.
-
Patient-Derived Xenografts (PDX): Tumor fragments from patients with DLBCL were implanted subcutaneously. These models more closely represent the heterogeneity of the human disease.
-
Treatment: Once tumors reached a palpable size, mice were randomized into vehicle and treatment groups. This compound was administered, for example, intravenously at doses such as 9 mg/kg on days 1 and 2 of a 21-day cycle.[5]
-
Efficacy Evaluation: Tumor volume was measured regularly using calipers. Tumor growth inhibition (TGI) was calculated at the end of the study by comparing the change in tumor volume in the treated group to the vehicle control group. Body weight and general health of the animals were also monitored to assess toxicity.
Conclusion
The preclinical data for this compound (KT-413) strongly support its continued development as a potential therapeutic for B-cell malignancies, particularly those with MYD88 mutations. Its novel dual-degrader mechanism of action, which leads to the simultaneous degradation of IRAK4, Ikaros, and Aiolos, results in potent and synergistic anti-tumor activity. The in vitro and in vivo studies have demonstrated significant efficacy in relevant preclinical models. Based on these promising preclinical findings, a Phase 1 clinical trial of this compound in patients with B-cell lymphomas is currently underway.[8][9][10]
References
- 1. drughunter.com [drughunter.com]
- 2. kymeratx.com [kymeratx.com]
- 3. researchgate.net [researchgate.net]
- 4. kymeratx.com [kymeratx.com]
- 5. kymeratx.com [kymeratx.com]
- 6. kymeratx.com [kymeratx.com]
- 7. kymeratx.com [kymeratx.com]
- 8. Discovery of KT-413, a Targeted Protein Degrader of IRAK4 and IMiD Substrates Targeting MYD88 Mutant Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of KT-413, a Targeted Protein Degrader of IRAK4 and IMiD Substrates Targeting MYD88 Mutant Diffuse Large B-Cell Lymphoma. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Preparing Zomiradomide Stock Solution in DMSO: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zomiradomide (also known as KT-413) is a potent, orally active Proteolysis Targeting Chimera (PROTAC) designed to degrade Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It also functions as a molecular glue to induce the degradation of Ikaros and Aiolos (IKZF1 and IKZF3)[1][2][3]. This dual activity allows for the simultaneous inhibition of the NF-κB signaling pathway and activation of the type I interferon (IFN) pathway, making it a promising therapeutic candidate for conditions such as MYD88-mutant B-cell lymphomas[1][2]. Proper preparation of a this compound stock solution is a critical first step for accurate and reproducible in vitro and in vivo experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in Dimethyl Sulfoxide (DMSO).
Physicochemical Properties and Storage
A summary of the essential quantitative data for this compound is presented in the table below. This information is critical for accurate stock solution preparation and proper storage to ensure compound integrity.
| Parameter | Value | Reference |
| Molecular Formula | C45H48F3N7O6S | [1][4][5] |
| Molecular Weight | 871.97 g/mol | [1][3][4] |
| Appearance | Light yellow to yellow solid | [1] |
| Solubility in DMSO | 100 mg/mL (114.68 mM) | [1] |
| Powder Storage | -20°C for 3 years; 4°C for 2 years | [1] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps to prepare a concentrated stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)
Procedure
-
Pre-Equilibration: Before opening, allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic compound.
-
Weighing the Compound: In a clean, designated weighing area, carefully weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the vial containing the this compound powder. It is crucial to use newly opened DMSO, as its hygroscopic nature can significantly impact the solubility of the product[1].
-
Dissolution:
-
Securely cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
For concentrations approaching the solubility limit (100 mg/mL), sonication in an ultrasonic water bath for 5-10 minutes may be necessary to ensure complete dissolution[1]. Visually inspect the solution against a light source to confirm that no particulates are present.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[1].
-
Example Calculation for a 10 mM Stock Solution:
To prepare a 10 mM stock solution from 1 mg of this compound (MW = 871.97 g/mol ):
-
Step 1: Calculate the moles of this compound.
-
Moles = Mass (g) / Molecular Weight ( g/mol )
-
Moles = 0.001 g / 871.97 g/mol ≈ 1.1468 x 10⁻⁶ moles
-
-
Step 2: Calculate the required volume of DMSO.
-
Volume (L) = Moles / Molarity (mol/L)
-
Volume (L) = 1.1468 x 10⁻⁶ moles / 0.010 mol/L = 1.1468 x 10⁻⁴ L
-
Volume (µL) = 114.68 µL
-
Therefore, add 114.68 µL of DMSO to 1 mg of this compound to make a 10 mM stock solution.
Stock Solution Dilution Table:
| Target Concentration | Volume to add to 1 mg this compound | Volume to add to 5 mg this compound | Volume to add to 10 mg this compound |
| 1 mM | 1.147 mL | 5.734 mL | 11.468 mL |
| 5 mM | 229.4 µL | 1.147 mL | 2.294 mL |
| 10 mM | 114.7 µL | 573.4 µL | 1.147 mL |
| 50 mM | 22.9 µL | 114.7 µL | 229.4 µL |
Mechanism of Action Visualization
This compound's dual mechanism involves recruiting the E3 ligase Cereblon (CRBN) to its targets. As a PROTAC, it forms a ternary complex with IRAK4 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of IRAK4. This action blocks downstream NF-κB signaling. Concurrently, as a molecular glue, it enhances the interaction between CRBN and the transcription factors Ikaros and Aiolos, leading to their degradation and subsequent activation of the Type I IFN pathway.
Caption: Dual mechanism of this compound action.
References
Zomiradomide (KT-413) Application Notes for In Vivo Mouse Xenograft Studies
For Research Use Only
Introduction
Zomiradomide, also known as KT-413, is a potent and selective heterobifunctional small molecule protein degrader. It is classified as an IRAKIMiD, a molecule designed to simultaneously induce the degradation of both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the immunomodulatory imide drug (IMiD) substrates, Ikaros (IKZF1) and Aiolos (IKZF3). This dual mechanism of action synergistically targets key pro-survival pathways in B-cell lymphomas, particularly those with mutations in the Myeloid Differentiation Primary Response 88 (MYD88) gene, such as the L265P mutation. By degrading IRAK4, this compound inhibits the NF-κB signaling pathway, while the degradation of Ikaros and Aiolos is intended to restore and activate the type I interferon (IFN) response, leading to enhanced anti-tumor activity. Preclinical studies in mouse xenograft models of MYD88-mutant Diffuse Large B-Cell Lymphoma (DLBCL) have demonstrated significant tumor growth inhibition and regressions with this compound treatment.
Mechanism of Action: Dual Degradation Pathway
This compound functions by hijacking the body's own ubiquitin-proteasome system to tag target proteins for destruction. As a heterobifunctional degrader, one end of the molecule binds to IRAK4, while the other end binds to the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination and subsequent proteasomal degradation of IRAK4. Concurrently, the IMiD moiety of this compound acts as a molecular glue, recruiting the transcription factors Ikaros and Aiolos to the CRBN E3 ligase, also leading to their ubiquitination and degradation. This dual activity is hypothesized to maximize NF-κB inhibition while restoring apoptotic responses through the upregulation of Type I IFN signaling.[1]
Quantitative Data Summary
The following table summarizes the reported dosages and treatment schedules for this compound in preclinical mouse xenograft studies using the OCI-Ly10 DLBCL cell line.
| Parameter | Study 1 | Study 2 |
| Drug | This compound (KT-413) | This compound (KT-413) |
| Cell Line | OCI-Ly10 (MYD88 L265P Mutant) | OCI-Ly10 (MYD88 Mutant) |
| Mouse Model | Xenograft | Xenograft |
| Dosage | 3 - 30 mg/kg[2] | 9 mg/kg |
| Administration Route | Oral (p.o.)[2] | Not specified, likely oral |
| Dosing Schedule | Once daily for 3 days[2] | Days 1 and 2, every 3 weeks |
| Reported Efficacy | Antitumor effect, inhibited tumor growth[2] | Strong tumor regressions |
Experimental Protocols
Below are detailed protocols for establishing and treating a mouse xenograft model of DLBCL with this compound, based on available data and standard laboratory procedures.
Cell Culture
-
Cell Line: OCI-Ly10 (Diffuse Large B-Cell Lymphoma, MYD88 L265P mutation).
-
Culture Medium: RPMI-1640 supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2. Maintain cells in the exponential growth phase before implantation.
In Vivo Xenograft Model Establishment
-
Mouse Strain: Immunocompromised mice are required. Strains such as C.B-17 SCID are suitable for lymphoma xenografts. Female mice, 6-8 weeks old, are commonly used.
-
Cell Preparation for Injection:
-
Harvest OCI-Ly10 cells during the exponential growth phase.
-
Wash the cells twice with sterile, serum-free RPMI-1640 or phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^8 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100 µL of the cell suspension (containing 1 x 10^7 OCI-Ly10 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth.
-
This compound Formulation and Administration
-
Formulation (Suggested for Oral Gavage): While the specific vehicle has not been publicly disclosed, a common vehicle for oral administration of small molecules in mice is a suspension in 0.5% methylcellulose with 0.2% Tween 80 in sterile water. The final formulation should be prepared fresh daily.
-
Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle control via oral gavage according to the dosing schedule (e.g., 3-30 mg/kg daily for 3 days). The volume administered is typically 10 mL/kg body weight.
-
Efficacy Monitoring and Data Analysis
-
Tumor Volume Measurement: Measure tumor dimensions with digital calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of each mouse two to three times per week as an indicator of general health and treatment-related toxicity.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculate TGI% at the end of the study using the formula: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Tumor Regression: Note any decrease in tumor size from baseline. Complete regression is the disappearance of the tumor, while partial regression is a significant reduction in tumor volume.
-
-
Data Presentation: Plot the mean tumor volume ± SEM for each group over time.
References
Application Notes and Protocols for Zomiradomide (KT-413)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed instructions for the proper handling, storage, and use of Zomiradomide (KT-413), a potent and orally active PROTAC (Proteolysis Targeting Chimera) degrader of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and a molecular glue for the degradation of Ikaros and Aiolos.[1][2][3] Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Chemical and Physical Properties
This compound is a synthetic organic compound with the following properties:
| Property | Value |
| Synonyms | KT-413 |
| CAS Number | 2655656-99-6[1][3] |
| Molecular Formula | C45H48F3N7O6S[3] |
| Molecular Weight | 871.97 g/mol [3] |
Mechanism of Action
This compound is a dual-function molecule that acts as both a heterobifunctional degrader and a molecular glue.[3][4] It effectively degrades IRAK4 with a DC50 of 6 nM and also induces the degradation of the transcription factors Ikaros (DC50 of 1 nM) and Aiolos.[1][2] This dual activity leads to the inhibition of the NF-κB signaling pathway and the activation of the type I IFN signaling pathway.[1][2] It is being investigated for its therapeutic potential in B-cell lymphomas with activating mutations in MYD88.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of KT-413, a Targeted Protein Degrader of IRAK4 and IMiD Substrates Targeting MYD88 Mutant Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for Assessing Apoptosis Induced by Zomiradomide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zomiradomide is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), as well as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This dual mechanism of action leads to the inhibition of the NF-κB signaling pathway and the activation of the type I interferon (IFN) pathway, respectively.[1] These pathways are critical for the survival and proliferation of certain cancer cells, particularly those of B-cell origin with mutations in the MYD88 gene.[1][2] The degradation of Ikaros and Aiolos has been shown to cause a sequential downregulation of the oncogenes c-Myc and IRF4, ultimately triggering apoptosis.[3][4]
These application notes provide detailed protocols for quantifying apoptosis in cancer cell lines treated with this compound, focusing on three widely accepted methods: Annexin V/Propidium Iodide (PI) staining for the detection of early to late-stage apoptosis, Caspase-3/7 activity assays for the measurement of executioner caspase activation, and the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay for the detection of DNA fragmentation, a hallmark of late-stage apoptosis.
Signaling Pathway of this compound-Induced Apoptosis
This compound's unique mechanism of action converges on the induction of apoptosis through two distinct but complementary signaling cascades.
Experimental Workflow for Apoptosis Assays
The following diagram outlines the general experimental workflow for assessing apoptosis in cell cultures treated with this compound.
Data Presentation: Quantitative Analysis of Apoptosis
The following tables present sample data demonstrating the pro-apoptotic effects of this compound on a hypothetical MYD88-mutant B-cell lymphoma cell line (e.g., OCI-Ly10).
Table 1: Percentage of Apoptotic Cells by Annexin V/PI Staining
| Treatment | Concentration (nM) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) | Total Apoptotic (%) |
| Vehicle (DMSO) | 0 | 4.2 ± 0.8 | 2.1 ± 0.5 | 6.3 ± 1.1 |
| This compound | 1 | 10.5 ± 1.5 | 3.4 ± 0.7 | 13.9 ± 2.0 |
| This compound | 10 | 25.8 ± 3.2 | 8.9 ± 1.3 | 34.7 ± 4.1 |
| This compound | 100 | 48.3 ± 5.1 | 15.6 ± 2.4 | 63.9 ± 6.8 |
| Staurosporine (Positive Control) | 1000 | 65.7 ± 6.3 | 20.1 ± 3.1 | 85.8 ± 8.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Relative Caspase-3/7 Activity
| Treatment | Concentration (nM) | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 0 | 15,234 ± 1,876 | 1.0 |
| This compound | 1 | 35,890 ± 3,450 | 2.4 |
| This compound | 10 | 89,456 ± 7,890 | 5.9 |
| This compound | 100 | 150,231 ± 12,345 | 9.9 |
| Staurosporine (Positive Control) | 1000 | 215,876 ± 18,901 | 14.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Percentage of TUNEL-Positive Cells
| Treatment | Concentration (nM) | TUNEL-Positive Cells (%) |
| Vehicle (DMSO) | 0 | 1.8 ± 0.4 |
| This compound | 1 | 5.2 ± 0.9 |
| This compound | 10 | 18.6 ± 2.5 |
| This compound | 100 | 42.1 ± 4.8 |
| DNase I (Positive Control) | 10 U/mL | 95.3 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.[2][5][6]
Materials:
-
This compound
-
Cancer cell line of interest (e.g., OCI-Ly10)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at a density of 0.5 x 106 cells/mL in a 6-well plate and incubate overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., 1 µM staurosporine for 4 hours).
-
Cell Harvesting:
-
For suspension cells, collect cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, collect the supernatant (containing floating apoptotic cells) and detach the adherent cells using a gentle cell scraper or trypsin-free dissociation solution. Combine with the supernatant and centrifuge.
-
-
Washing: Wash the cell pellet twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to each 100 µL of cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. Acquire at least 10,000 events per sample.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Caspase-3/7 Activity Assay (Luminescent)
This assay quantifies the activity of the executioner caspases 3 and 7, which are key mediators of apoptosis.[7][8][9]
Materials:
-
This compound
-
Cancer cell line of interest
-
White-walled 96-well microplates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed 1 x 104 cells per well in 80 µL of complete medium in a white-walled 96-well plate. Incubate overnight.
-
Treatment: Add 20 µL of 5X concentrated this compound, vehicle control, or positive control to the appropriate wells. Incubate for the desired time period (e.g., 6, 12, 24 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Assay Reagent to room temperature.
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average luminescence of blank wells (medium + reagent) from all experimental wells. Express the data as Relative Luminescence Units (RLU) or as fold change relative to the vehicle-treated control.
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA strand breaks.[4][10][11][12]
Materials:
-
This compound
-
Cancer cell line of interest
-
Microscope slides or coverslips (for adherent cells)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton™ X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT and labeled dUTPs, e.g., Br-dUTP or fluorescently labeled dUTP)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in Protocol 1. For adherent cells, grow them on coverslips in the wells.
-
Fixation:
-
Harvest and wash cells as described in Protocol 1. Resuspend in 100 µL of PBS. Cytospin cells onto slides or adhere to poly-L-lysine coated slides.
-
For adherent cells on coverslips, wash once with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
-
Washing: Wash the fixed cells twice with PBS.
-
Permeabilization: Incubate the cells with permeabilization solution for 2 minutes on ice.
-
Washing: Wash the cells twice with PBS.
-
TUNEL Reaction: Add 50 µL of the TUNEL reaction mixture to each sample.
-
Incubation: Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: If a nuclear counterstain is used, incubate with the staining solution (e.g., DAPI) for 5-10 minutes.
-
Washing: Wash with PBS.
-
Mounting and Visualization: Mount the slides/coverslips with an anti-fade mounting medium. Visualize the cells using a fluorescence microscope.
-
Data Analysis: Count the number of TUNEL-positive nuclei (e.g., green fluorescence) and the total number of nuclei (e.g., blue fluorescence from DAPI). Express the results as the percentage of TUNEL-positive cells. At least 200 cells should be counted per sample.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. kumc.edu [kumc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 12. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Zomiradomide in a Lymphoma Cell Culture Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: Zomiradomide (KT-413) is a potent and orally bioavailable heterobifunctional degrader designed for therapeutic use in B-cell lymphomas, particularly those with oncogenic mutations in the MYD88 gene, such as the L265P variant.[1] As a Proteolysis Targeting Chimera (PROTAC), this compound induces the degradation of specific target proteins.[2] It also functions as a molecular glue, mediating the degradation of additional substrates.[2] These application notes provide a comprehensive guide for utilizing this compound in a lymphoma cell culture model, covering its mechanism of action, experimental protocols, and data interpretation.
Mechanism of Action
This compound exhibits a dual mechanism of action that synergistically targets key survival pathways in B-cell lymphomas.[1][3]
-
IRAK4 Degradation: this compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] This proximity induces the ubiquitination and subsequent proteasomal degradation of IRAK4, a critical kinase in the MYD88 signaling pathway. The degradation of IRAK4 effectively inhibits the downstream activation of the NF-κB signaling pathway, a key driver of proliferation and survival in MYD88-mutant lymphomas.[2][4]
-
Molecular Glue Activity: The Cereblon-binding moiety of this compound is based on immunomodulatory imide drugs (IMiDs).[1] This component allows this compound to act as a molecular glue, recruiting the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) to the CRBN E3 ligase complex for their degradation.[1][2] The degradation of these factors leads to the activation of the Type I Interferon (IFN) signaling pathway, contributing to its anti-tumor effects.[2]
Data Presentation
The following tables summarize the key quantitative data for this compound's activity in relevant lymphoma cell models.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line / Target | Value | Reference |
|---|---|---|---|
| IC₅₀ | OCI-Ly10 (MYD88 L265P) | 11 nM | [2] |
| DC₅₀ (IRAK4) | Not Specified | 6 nM | [2] |
| DC₅₀ (Ikaros) | Not Specified | 1 nM | [2] |
IC₅₀: Half-maximal inhibitory concentration. DC₅₀: Half-maximal degradation concentration.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
|---|---|---|---|
| OCI-Ly10 Xenograft | 3-30 mg/kg, p.o., daily for 3 days | Inhibited tumor growth | [2] |
p.o.: per os (by mouth).
Experimental Protocols
General Lymphoma Cell Culture
This protocol is a general guideline for the culture of suspension lymphoma cell lines, such as OCI-Ly10.
-
Materials:
-
Lymphoma cell line (e.g., OCI-Ly10, ATCC)
-
RPMI-1640 medium[5]
-
Fetal Bovine Serum (FBS), heat-inactivated[5]
-
Penicillin-Streptomycin solution (100x)[6]
-
L-Glutamine[5]
-
HEPES buffer[5]
-
Sodium Pyruvate[5]
-
β2-mercaptoethanol[5]
-
Sterile cell culture flasks (T-25, T-75)
-
Sterile conical tubes (15 mL, 50 mL)
-
Incubator (37°C, 5% CO₂)
-
-
Complete Growth Medium:
-
RPMI-1640
-
10-20% FBS (cell line dependent, OCI-Ly7 requires 20%)[6]
-
1% Penicillin-Streptomycin
-
1% L-Glutamine
-
1% HEPES
-
1% Sodium Pyruvate
-
50-100 µM β2-mercaptoethanol
-
-
Procedure:
-
Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath.[7] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 3-5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.[7]
-
Cell Maintenance: Culture cells at a density between 0.5 x 10⁶ and 2.0 x 10⁶ viable cells/mL.[5] Maintain cultures in a 37°C incubator with 5% CO₂.[6]
-
Passaging: Split the culture every 2-3 days to maintain the recommended cell density. Determine cell viability and count using a hemocytometer and Trypan Blue exclusion.[8] Dilute the cell suspension to the desired seeding density in a new flask with fresh medium.
-
This compound Preparation and Application
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.
-
Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[2]
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in complete growth medium to the desired final concentrations. The final DMSO concentration in the culture should be kept constant across all treatments and should not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Viability Assay (e.g., MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Materials:
-
96-well clear-bottom cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Plate reader (absorbance at 570 nm)
-
-
Procedure:
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 2 x 10⁵ cells/mL (100 µL/well).[9]
-
Treatment: Add 100 µL of medium containing this compound at 2x the final desired concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[9]
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
-
Western Blot Analysis for Protein Degradation
This protocol is used to detect the levels of target proteins (IRAK4, Ikaros, Aiolos) and downstream signaling molecules (e.g., phospho-NF-κB).
-
Materials:
-
6-well or 12-well culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IRAK4, anti-Ikaros, anti-p-NF-κB p65, anti-β-actin)[2]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply ECL substrate.
-
-
Detection: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin) to confirm degradation.
-
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. hotspotthera.com [hotspotthera.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. 2.3. Cell Culture [bio-protocol.org]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cytotoxic impact of a perillyl alcohol–temozolomide conjugate, NEO212, on cutaneous T-cell lymphoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Zomiradomide insolubility in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with Zomiradomide in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as KT-413) is a dual-function molecule. It is a Proteolysis Targeting Chimera (PROTAC) that potently degrades Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] Additionally, it functions as a "molecular glue" to induce the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] This dual activity synergistically targets key pro-survival pathways in B-cell lymphomas, including the MYD88-NFκB and IRF4-Type 1 interferon pathways.[1][3]
Q2: I am observing precipitation or cloudiness after adding this compound to my aqueous buffer. What is the likely cause?
This compound, like many small molecule inhibitors and PROTACs, likely has low intrinsic solubility in aqueous solutions.[4][5][6][7] Precipitation or cloudiness upon addition to your buffer is a strong indicator that the concentration of this compound exceeds its solubility limit under your current experimental conditions.
Q3: Are there any general storage recommendations for this compound stock solutions?
It is recommended to prepare concentrated stock solutions in an appropriate organic solvent (e.g., DMSO). Once prepared, aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. For long-term storage, it is advisable to store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.[1]
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to addressing this compound insolubility in your aqueous buffer system. Start with the simplest methods and proceed to more complex techniques as needed.
Step 1: Initial Assessment & Optimization of Existing Buffer
The first step is to systematically evaluate the solubility of this compound in your current buffer system. This involves preparing a saturated solution to determine the approximate solubility limit.
Experimental Protocol: Determining Approximate Solubility
-
Prepare a series of dilutions of your this compound stock solution (e.g., in DMSO).
-
Add a small, fixed volume of each dilution to your aqueous buffer.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at your experimental temperature.
-
The highest concentration that remains clear is your approximate solubility limit in that specific buffer.
Troubleshooting Workflow: Initial Assessment
Caption: Workflow for initial assessment of this compound solubility.
Step 2: Modifying the Aqueous Buffer
If the intrinsic solubility in your current buffer is insufficient, the next step is to modify the buffer composition. The two most common and effective approaches are pH adjustment and the addition of co-solvents.
pH Adjustment
The solubility of a compound can be significantly influenced by its ionization state, which is dependent on the pH of the solution.[7][8]
Experimental Protocol: pH Optimization
-
Prepare your buffer at a range of pH values (e.g., in 0.5 pH unit increments) around the physiological pH of 7.4.
-
Using the protocol from Step 1, determine the approximate solubility of this compound at each pH.
-
Select the pH that provides the best solubility without compromising the biological integrity of your experiment.
Co-solvent Addition
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[5][9] Common co-solvents for biological experiments include DMSO, ethanol, propylene glycol, and polyethylene glycol (PEG).[5]
Experimental Protocol: Co-solvent Screening
-
Prepare your aqueous buffer containing different concentrations of a co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v of DMSO or ethanol).
-
Determine the solubility of this compound in each co-solvent mixture.
-
It is crucial to run a vehicle control to ensure the chosen concentration of the co-solvent does not affect your experimental outcome.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Buffer pH | 6.5 | 7.0 | 7.5 | 8.0 |
| Approx. Solubility (µM) | User Determined | User Determined | User Determined | User Determined |
| Co-solvent (%) | 0.5% DMSO | 1% DMSO | 0.5% Ethanol | 1% Ethanol |
| Approx. Solubility (µM) | User Determined | User Determined | User Determined | User Determined |
Caption: Table for summarizing user-determined this compound solubility under various buffer conditions.
Step 3: Advanced Solubilization Techniques
If modifying the buffer is still insufficient or not feasible for your experimental system, more advanced techniques can be employed. These methods involve the use of solubilizing excipients.
Surfactants
Surfactants can increase solubility by forming micelles that encapsulate hydrophobic drug molecules.[8] Non-ionic surfactants like Tween® 20 or Pluronic® F-68 are commonly used in biological assays.
Experimental Protocol: Surfactant Screening
-
Prepare your buffer with a low concentration of a surfactant (e.g., 0.01% - 0.1% w/v).
-
Determine the solubility of this compound.
-
As with co-solvents, a vehicle control is essential to rule out any effects of the surfactant on your experiment.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous solutions.[7][8] Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are frequently used.
Experimental Protocol: Cyclodextrin Complexation
-
Prepare a solution of the cyclodextrin in your aqueous buffer.
-
Add the this compound stock solution to the cyclodextrin-containing buffer.
-
Vortex or sonicate the mixture to facilitate the formation of the inclusion complex.
-
Determine the solubility of the complexed this compound.
| Technique | Excipient | Concentration | Approx. Solubility (µM) |
| Surfactant | Tween® 20 | 0.05% | User Determined |
| Surfactant | Pluronic® F-68 | 0.1% | User Determined |
| Cyclodextrin | HP-β-CD | 1% (w/v) | User Determined |
Caption: Table for summarizing this compound solubility with advanced solubilization techniques.
Troubleshooting Logic: Advanced Techniques
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. globalresearchonline.net [globalresearchonline.net]
optimizing Zomiradomide (KT-413) concentration for in vitro assays
Welcome to the technical support center for Zomiradomide (KT-413). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of this compound in in vitro assays. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (KT-413) and what is its mechanism of action?
A1: this compound (KT-413) is a dual-function molecule that acts as a proteolysis-targeting chimera (PROTAC) and a molecular glue.[1][2][3] As a PROTAC, it targets Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) for degradation by the ubiquitin-proteasome system.[4][5] Simultaneously, as a molecular glue, it induces the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7] This dual activity leads to the inhibition of the NF-κB signaling pathway and the activation of the type I interferon (IFN) signaling pathway.[4][7]
Q2: What are the recommended starting concentrations for this compound in in vitro assays?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. Based on available data, we recommend the following starting concentration ranges. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
| Assay Type | Recommended Starting Concentration Range | Key Metrics | Reference Cell Line |
| Cell Viability / Proliferation | 1 nM - 100 nM | IC50 | OCI-Ly10 |
| IRAK4 Degradation (Western Blot) | 1 nM - 100 nM | DC50 | OCI-Ly10, PBMCs |
| Ikaros/Aiolos Degradation (Western Blot) | 0.1 nM - 50 nM | DC50 | OCI-Ly10 |
| NF-κB Pathway Inhibition (Reporter Assay) | 5 nM - 200 nM | IC50 | THP-1 Dual™ |
| Type I IFN Pathway Activation (ELISA) | 10 nM - 500 nM | EC50 | OCI-Ly10 |
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[4] To prepare a stock solution, dissolve this compound in newly opened, anhydrous DMSO to a concentration of 10 mM or higher. Sonication may be required to fully dissolve the compound.[4] For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
Q4: In which cell lines has this compound shown activity?
A4: this compound has demonstrated potent activity in Diffuse Large B-Cell Lymphoma (DLBCL) cell lines with MYD88 mutations, such as OCI-Ly10.[4] It is intended for therapeutic use in B-cell lymphomas that harbor oncogenic mutations in MYD88.[6][7]
Experimental Protocols
Protocol 1: Assessment of IRAK4, Ikaros, and Aiolos Degradation by Western Blot
This protocol outlines the steps to evaluate the degradation of target proteins in a selected cell line (e.g., OCI-Ly10) following treatment with this compound.
Materials:
-
This compound (KT-413)
-
Cell line of interest (e.g., OCI-Ly10)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-IRAK4, anti-Ikaros, anti-Aiolos, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed the cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to test would be 0.1 nM to 1 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Remove the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubation: Incubate the cells for the desired time period. For degradation studies, a time course of 4, 8, 16, and 24 hours is recommended to determine the optimal treatment duration.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes with occasional vortexing.
-
Protein Quantification: Scrape the cell lysates and transfer to microcentrifuge tubes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against IRAK4, Ikaros, Aiolos, and a loading control overnight at 4°C. The next day, wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Protocol 2: Measurement of Type I Interferon (IFN) Production by ELISA
This protocol describes how to measure the secretion of IFN-α or IFN-β in the cell culture supernatant following treatment with this compound.
Materials:
-
This compound (KT-413)
-
Cell line of interest (e.g., OCI-Ly10)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Human or Mouse IFN-α/β ELISA Kit (choose the appropriate kit based on the cell line origin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density appropriate for your cell line.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 10 nM to 1 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24 to 48 hours, or a time period determined to be optimal for cytokine production in your system.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the culture supernatant without disturbing the cell pellet.
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate and stopping the reaction.
-
-
Data Acquisition: Read the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of IFN-α or IFN-β in each sample.
Troubleshooting Guide
Issue 1: No or incomplete degradation of target proteins (IRAK4, Ikaros, Aiolos) is observed.
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM). The "hook effect," where efficacy decreases at very high concentrations, can occur with PROTACs.[8] |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to determine the optimal time for maximal degradation. |
| Low Cell Permeability | While this compound is orally active, poor permeability in a specific cell line could be an issue. Consider using a cell line with known sensitivity or performing a cell permeability assay.[9] |
| Low E3 Ligase Expression | This compound utilizes the E3 ligase Cereblon (CRBN).[6][7] Confirm that your cell line expresses sufficient levels of CRBN. |
| Proteasome Inhibition | Ensure that other compounds in the culture medium are not inhibiting the proteasome. As a control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132); this should rescue the degradation of the target proteins. |
| Poor Antibody Quality | Validate your primary antibodies for western blotting to ensure they are specific and sensitive enough to detect the target proteins. |
Issue 2: High cytotoxicity is observed at effective concentrations.
| Possible Cause | Recommended Solution |
| On-target Toxicity | The degradation of IRAK4, Ikaros, and Aiolos may be inherently cytotoxic to the chosen cell line. This is the intended therapeutic effect in cancer cells. |
| Off-target Effects | While this compound is selective, off-target effects at higher concentrations cannot be ruled out. Try to use the lowest effective concentration that achieves the desired level of protein degradation. |
| Solvent Toxicity | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. |
| Assay-dependent Cytotoxicity | Some assay reagents can be cytotoxic.[10] When performing multiplexed assays, ensure the reagents are compatible and non-toxic at the used concentrations. |
Issue 3: High variability between experimental replicates.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding and be precise with pipetting to maintain consistent cell numbers across wells. |
| Edge Effects in Multi-well Plates | To minimize edge effects, do not use the outer wells of the plate for experimental samples. Fill them with PBS or culture medium instead. |
| Inaccurate Compound Dilutions | Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step. |
| Inconsistent Incubation Times | Stagger the addition of reagents or the termination of the assay to ensure that all wells are incubated for the same duration. |
Signaling Pathways
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of KT-413, a Targeted Protein Degrader of IRAK4 and IMiD Substrates Targeting MYD88 Mutant Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Effects of Imatinib in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tyrosine kinase inhibitor, Imatinib. The focus is on understanding and navigating its potential off-target effects in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of Imatinib?
A1: Imatinib is a multi-target tyrosine kinase inhibitor. Its primary targets, against which it shows high potency, are the Abelson murine leukemia viral oncogene homolog 1 (Abl), the c-Kit proto-oncogene receptor tyrosine kinase (c-Kit), and the Platelet-Derived Growth Factor Receptor (PDGFR).[1][2][3] In the context of Chronic Myeloid Leukemia (CML), its most critical target is the BCR-Abl fusion protein, a constitutively active tyrosine kinase.[4]
Q2: What are the known off-target effects of Imatinib in cancer cells?
A2: Off-target effects of Imatinib can be broadly categorized into two types: inhibition of other kinases and interaction with non-kinase proteins. Many kinase inhibitors are not perfectly specific and can inhibit between 10 and 100 other kinases with varying potency.[5] For Imatinib, this includes kinases like DDR1, c-Src, and Lck.[2] Additionally, Imatinib has been shown to potently inhibit the non-kinase oxidoreductase NQO2 at concentrations similar to those affecting its primary kinase targets.[3][5] Such off-target interactions can lead to unexpected cellular responses, including paradoxical pathway activation or modulation of the immune system.[5][6][7]
Q3: At what concentrations are off-target effects typically observed?
A3: The concentration at which off-target effects become significant varies depending on the specific off-target and the cell type. For some off-targets like the oxidoreductase NQO2, the IC50 value is approximately 80 nM, which is within the range of concentrations used to inhibit its primary targets, c-Kit and PDGFR (both ~100 nM).[1][3] However, other effects, such as those on mitochondrial respiration or the ATP-sensitive K+ channel, may require micromolar concentrations of Imatinib.[2][8] It is crucial to consider the therapeutic window and the concentrations used in your experiments relative to the known IC50 values for both on- and off-targets.
Q4: How can I differentiate between on-target and off-target effects in my experiments?
A4: Differentiating between on-target and off-target effects is a critical aspect of drug research. A common strategy involves using a combination of approaches:
-
Cell Line Selection: Utilize cell lines that lack the primary target (e.g., BCR-Abl negative cells) to study off-target effects in isolation.
-
Rescue Experiments: If an off-target effect is suspected, attempt to "rescue" the phenotype by overexpressing the primary target or a downstream effector.
-
Chemical Proteomics: Employ techniques like affinity-based proteomics to identify the full spectrum of proteins that Imatinib binds to within the cell.[5]
-
Structurally Unrelated Inhibitors: Use another inhibitor with a different chemical scaffold that targets the same primary protein. If the observed effect is not replicated, it is more likely to be an off-target effect of Imatinib.
-
Negative Controls: The use of an enantiomer (a mirror-image version) of a kinase inhibitor, which is often inactive against the primary target, can be a powerful tool to identify off-target effects.[5]
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity in a "Resistant" or Non-Target Cell Line
-
Question: I am observing cell death in my BCR-Abl negative cancer cell line after treatment with Imatinib. Why is this happening if the primary target is absent?
-
Answer: This is a classic indicator of an off-target effect. Your cell line may express other kinases that Imatinib can inhibit, such as c-Kit or PDGFR.[3] Alternatively, the cytotoxicity could be mediated by inhibition of a non-kinase target like NQO2 or through other mechanisms like modulation of immune cells if working in a co-culture system.[5][6]
-
Troubleshooting Steps:
-
Confirm Target Expression: Use Western Blot or qPCR to verify that your cell line does not express BCR-Abl and to check for the expression of other known Imatinib targets (c-Kit, PDGFR).
-
Analyze Downstream Pathways: If c-Kit or PDGFR are expressed, check for inhibition of their downstream signaling pathways (e.g., p-Akt, p-ERK) via Western Blot.
-
Investigate NQO2: If your cells express NQO2, consider if its inhibition could lead to the observed phenotype. NQO2 is involved in xenobiotic metabolism, and its inhibition could alter cellular redox balance.[3]
-
Use a Different Inhibitor: Test a second-generation BCR-Abl inhibitor like Dasatinib, which has a different off-target profile.[3] If the cytotoxicity is not observed with Dasatinib, it points towards an Imatinib-specific off-target effect.
-
-
Problem 2: Inconsistent IC50 Values for Imatinib
-
Question: My experimentally determined IC50 value for Imatinib in K562 cells is significantly different from previously published data. What could be the cause?
-
Answer: Discrepancies in IC50 values are a common issue in cell-based assays. Several factors can contribute to this variability:
-
Cell Culture Conditions: Cell density, passage number, and serum concentration in the media can all influence drug sensitivity.
-
Assay Method: Different viability assays (e.g., MTT, CellTiter-Glo, Annexin V staining) measure different aspects of cell health (metabolic activity, ATP levels, apoptosis) and can yield different IC50 values.
-
Incubation Time: The duration of drug exposure will significantly impact the IC50 value. A 72-hour incubation is common for cytotoxicity screening.[9]
-
Drug Quality: Ensure the purity and stability of your Imatinib stock. Batch-to-batch variability can occur.[5]
-
Cell Line Authenticity: Confirm the identity of your cell line and check for mycoplasma contamination.
-
Problem 3: Acquired Resistance to Imatinib in a Sensitive Cell Line
-
Question: My CML cell line, which was initially sensitive to Imatinib, has developed resistance over time. What are the likely mechanisms?
-
Answer: Imatinib resistance is a significant clinical challenge and can occur through several mechanisms, which can be broadly classified as BCR-Abl dependent or independent.
-
BCR-Abl Dependent Mechanisms:
-
Kinase Domain Mutations: This is the most common mechanism. Point mutations in the BCR-Abl kinase domain can prevent Imatinib from binding effectively.[10][11] The T315I mutation is notoriously resistant to Imatinib and other second-generation inhibitors.[10]
-
Gene Amplification: Increased copy number of the BCR-ABL1 gene leads to overexpression of the target protein, requiring higher concentrations of Imatinib for inhibition.[10][12]
-
-
BCR-Abl Independent Mechanisms:
-
Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR-1), can actively remove Imatinib from the cell, reducing its intracellular concentration.[4][10]
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the block on BCR-Abl. The Src family kinases (e.g., LYN, HCK) are frequently implicated in this type of resistance.[10]
-
-
Troubleshooting Steps:
-
Sequence the BCR-Abl Kinase Domain: This will identify any resistance-conferring mutations.
-
Assess BCR-Abl Expression: Use qPCR or Western Blot to check for overexpression of the BCR-Abl protein.[12]
-
Investigate Bypass Pathways: Use phosphoprotein-specific antibodies to check for the activation of Src family kinases or other potential bypass pathways.
-
Test Efflux Pump Activity: Use an efflux pump inhibitor, like verapamil, in combination with Imatinib to see if sensitivity is restored.[9]
-
-
Quantitative Data Summary
Table 1: On- and Off-Target Inhibition Profile of Imatinib
| Target | Target Type | IC50 Value | Reference |
| v-Abl | On-Target Tyrosine Kinase | 0.6 µM | [1] |
| c-Kit | On-Target Tyrosine Kinase | 0.1 µM | [1] |
| PDGFR | On-Target Tyrosine Kinase | 0.1 µM | [1] |
| NQO2 | Off-Target Oxidoreductase | ~80 nM | [3][5] |
| CHK1 | Off-Target Kinase | ATP-binding disrupted | [13] |
| YES1 | Off-Target Kinase | ATP-binding disrupted | [13] |
Table 2: Imatinib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (48h) | Reference |
| K562 | Chronic Myeloid Leukemia | ~30 nM | [14] |
| KU812 | Chronic Myeloid Leukemia | Varies | [14] |
| KCL22 | Chronic Myeloid Leukemia | Varies | [14] |
| NCI-H727 | Bronchial Carcinoid | 32.4 µM | [1] |
| BON-1 | Pancreatic Carcinoid | 32.8 µM | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is adapted from standard methodologies to assess cell viability based on metabolic activity.[15]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of Imatinib in culture medium. Remove the old medium from the cells and add 100 µL of the Imatinib dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control). Normalize the data to the vehicle control (100% viability). Plot the percentage of viability against the log of the Imatinib concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the direct inhibitory effect of Imatinib on a purified kinase.[9][16]
-
Reagents: Purified active kinase (e.g., Bcr-Abl), kinase-specific substrate peptide, ATP, kinase reaction buffer (containing MgCl2), Imatinib, and a detection reagent (e.g., ADP-Glo™ or a phosphospecific antibody).
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the substrate peptide, and varying concentrations of Imatinib.
-
Kinase Addition: Add the purified kinase to each well to initiate the reaction. Include a "no kinase" control and a "no inhibitor" (vehicle) control.
-
ATP Addition: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination & Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., measuring remaining ATP for luminescence-based assays, or using an ELISA with a phosphospecific antibody).
-
Data Analysis: Calculate the percentage of inhibition for each Imatinib concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the Imatinib concentration to determine the IC50 value.
Protocol 3: Western Blot Analysis for Pathway Modulation
-
Cell Treatment and Lysis: Plate cells and allow them to adhere. Treat with Imatinib at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your protein of interest (e.g., p-Crkl, p-Akt, total Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels across different conditions.
Visualizations
Caption: Imatinib's on-target and potential off-target signaling pathways.
Caption: Workflow for investigating unexpected cytotoxicity of Imatinib.
Caption: Logical flow for troubleshooting Imatinib resistance mechanisms.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer treatment with kinase inhibitors: what have we learnt from imatinib? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. Imatinib-Induced Changes in Protein Expression and ATP-Binding Affinities of Kinases in Chronic Myelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imatinib Analogs as Potential Agents for PET Imaging of Bcr-Abl/c-KIT Expression at a Kinase Level - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize Zomiradomide toxicity in primary cell cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Zomiradomide toxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active Proteolysis Targeting Chimera (PROTAC) that functions as a degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] It also acts as a molecular glue to recruit the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for degradation.[1][2] This dual action inhibits the NF-κB signaling pathway and activates the type I Interferon (IFN) signaling pathway.[1] The cereblon-binding portion of this compound is based on the structure of immunomodulatory imide drugs (IMiDs) like lenalidomide.[2]
Q2: What are the expected on-target effects of this compound in primary cell cultures?
Degradation of IRAK4 is expected to block signaling downstream of Toll-like receptors (TLRs) and the IL-1 receptor, leading to reduced production of pro-inflammatory cytokines.[3][4][5] Degradation of Ikaros and Aiolos in hematopoietic cells can affect their development, proliferation, and function.[6][7][8] In immune cells, this can lead to immunomodulatory effects, including T-cell co-stimulation.
Q3: What are the potential causes of toxicity in primary cell cultures treated with this compound?
Potential causes of toxicity can be categorized as:
-
On-target toxicity: Excessive degradation of IRAK4, Ikaros, or Aiolos in sensitive primary cell types can lead to detrimental effects. For example, profound immunosuppression or hematopoietic dysfunction.
-
Off-target toxicity: this compound, like other cereblon-binding PROTACs, may induce the degradation of other zinc-finger proteins, which could have unforeseen cytotoxic effects.
-
General compound toxicity: At high concentrations, this compound may exhibit cytotoxic effects independent of its intended targets, similar to other small molecules.
-
Primary cell sensitivity: Primary cells are inherently more sensitive to handling and chemical treatments than immortalized cell lines.[9][10]
Q4: Which primary cell types are likely to be most sensitive to this compound?
Given its mechanism of action, primary immune cells (such as peripheral blood mononuclear cells - PBMCs, lymphocytes, and monocytes) and hematopoietic stem and progenitor cells are expected to be the most sensitive to this compound's on-target effects.[6]
Troubleshooting Guides
Issue 1: High levels of cell death observed shortly after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your specific primary cell type (typically <0.1%). Run a solvent-only control to assess its effect. |
| Incorrect this compound Concentration | The concentration of this compound may be too high. Perform a dose-response curve to determine the optimal concentration range for your experiment. Start with a broad range (e.g., 0.1 nM to 10 µM) to identify the cytotoxic threshold. |
| Suboptimal Cell Health | Primary cells are sensitive to culture conditions.[9][10] Ensure cells are healthy and viable before starting the experiment. Use proper thawing and handling techniques.[11][12] |
| Rapid On-Target Toxicity | In highly sensitive cell types, the on-target degradation of IRAK4, Ikaros, or Aiolos may rapidly induce apoptosis. Consider using a lower concentration of this compound or reducing the treatment duration. |
Issue 2: Unexpected changes in cell morphology or function not related to the expected on-target effects.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | This compound may be causing the degradation of unintended proteins. Consider performing proteomic analysis to identify off-target protein degradation. If specific off-target effects are suspected, they can be validated by western blotting. |
| Activation of Stress Pathways | High concentrations of small molecules can induce cellular stress responses. Assess markers of cellular stress, such as heat shock proteins or apoptosis markers. |
| Contamination | Microbial contamination can significantly alter cell behavior. Regularly check cultures for signs of contamination and perform mycoplasma testing. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Primary Cells | Primary cells from different donors can exhibit significant variability. Whenever possible, use cells from the same donor for a set of experiments or pool cells from multiple donors. |
| Inconsistent this compound Preparation | Ensure this compound is properly dissolved and stored to maintain its activity. Prepare fresh dilutions for each experiment from a concentrated stock. |
| Inconsistent Cell Culture Practices | Adhere to standardized protocols for cell seeding density, media changes, and treatment conditions.[11][13] |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note that these values were determined in a cancer cell line and may not be directly transferable to all primary cell cultures. Researchers should empirically determine the optimal concentrations for their specific primary cell type.
| Parameter | Value | Cell Line/System | Reference |
| IRAK4 Degradation (DC50) | 6 nM | - | [1] |
| Ikaros Degradation (DC50) | 1 nM | - | [1] |
| Inhibition of Cell Proliferation (IC50) | 11 nM | OCI-Ly10 (DLBCL Cancer Cell Line) | [1] |
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is a general guideline for isolating PBMCs, a common primary cell type for studying the effects of immunomodulatory compounds.
Materials:
-
Whole blood from healthy donors
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the buffy coat layer containing the PBMCs.
-
Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
Protocol 2: Assessing this compound Cytotoxicity using a Resazurin-based Viability Assay
This protocol describes a common method for determining the cytotoxic effects of a compound on primary cells.
Materials:
-
Isolated primary cells (e.g., PBMCs)
-
Complete culture medium
-
This compound stock solution
-
Resazurin sodium salt solution
-
96-well cell culture plates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to acclimate for 2-4 hours in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add resazurin solution to each well to a final concentration of 10% of the total volume.
-
Incubate for 2-4 hours, or until a color change is observed.
-
Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for assessing this compound toxicity.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kymeratx.com [kymeratx.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and mezigdomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. promocell.com [promocell.com]
- 11. kosheeka.com [kosheeka.com]
- 12. Tech tips for primary cell culture - common errors | Lonza [bioscience.lonza.com]
- 13. promocell.com [promocell.com]
addressing Zomiradomide degradation and stability issues in experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the degradation and stability of Zomiradomide (also known as KT-413) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active PROTAC (Proteolysis Targeting Chimera) degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] It functions as a dual-mechanism molecule, acting as both a traditional PROTAC and a molecular glue.[2][3] As a PROTAC, it forms a ternary complex with IRAK4 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of IRAK4.[4] Additionally, it induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4] This dual action inhibits the NF-κB signaling pathway and activates the type I IFN signaling pathway.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintaining the integrity of this compound. Based on vendor recommendations, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]
Q3: Why is this compound stability a concern in experiments?
A3: this compound, like many complex small molecules and PROTACs, possesses multiple functional groups that can be susceptible to chemical degradation under various experimental conditions (e.g., pH, temperature, light exposure). Degradation can lead to a loss of potency, altered pharmacology, and the generation of unknown impurities that may interfere with experimental results.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, several potential degradation routes can be hypothesized. These include:
-
Hydrolysis: The molecule contains several amide and other hydrolyzable bonds within its linker and ligand moieties. These can be susceptible to cleavage under acidic or basic conditions.
-
Oxidation: Certain functional groups within the molecule may be prone to oxidation, especially if exposed to air, light, or oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of photosensitive molecules.
A logical workflow for investigating these potential degradation pathways is outlined below.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of this compound activity in cell-based assays | Degradation of this compound in stock solution or culture medium. | 1. Prepare fresh stock solutions of this compound from powder. 2. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. 3. Assess the stability of this compound in your specific cell culture medium under incubation conditions (e.g., 37°C, 5% CO2) over the time course of your experiment. Analyze samples by HPLC or LC-MS at different time points. |
| Inconsistent experimental results | Inconsistent concentration of active this compound due to degradation. | 1. Ensure consistent storage and handling of this compound across all experiments. 2. Quantify the concentration of this compound in your stock solution before use, especially if it has been stored for an extended period. 3. Perform a forced degradation study to understand the stability limits of the compound. |
| Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS) | Formation of degradation products. | 1. Compare the chromatogram of a fresh sample to an aged or stressed sample to identify potential degradation peaks. 2. Use LC-MS/MS to determine the mass of the unknown peaks and compare them to the parent mass of this compound to hypothesize potential modifications (e.g., hydrolysis, oxidation). 3. If possible, isolate the impurity for structural elucidation by techniques like NMR. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC or UPLC system with UV and/or mass spectrometry (MS) detector
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl. Incubate at a set temperature (e.g., 60°C) for various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH. Incubate at room temperature for various time points. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dilute the stock solution in 3% H2O2. Incubate at room temperature for various time points.
-
Thermal Degradation: Store the solid this compound and the stock solution in an oven at an elevated temperature (e.g., 60°C) for a defined period.
-
Photodegradation: Expose the solid this compound and the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis: Analyze the stressed samples and a control (unstressed) sample by a stability-indicating LC-MS method.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify and quantify the parent peak and any new peaks that appear. Use the mass spectrometry data to propose structures for the degradation products.
Protocol 2: Stability-Indicating LC-MS Method for this compound
Objective: To develop an analytical method capable of separating this compound from its potential degradation products.
Instrumentation:
-
UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to resolve the parent compound from impurities (e.g., start with 95% A, ramp to 95% B over 10 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1500
-
Data Acquisition: Full scan MS and data-dependent MS/MS
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study. Actual results will vary based on experimental conditions.
| Stress Condition | Time | This compound Remaining (%) | Major Degradation Products (m/z) |
| 0.1 M HCl (60°C) | 24h | 75% | [M+H]+ of hydrolyzed linker fragment |
| 0.1 M NaOH (RT) | 24h | 60% | [M+H]+ of hydrolyzed amide |
| 3% H2O2 (RT) | 24h | 85% | [M+H]+ of oxidized species (+16 Da) |
| Heat (60°C, solid) | 7 days | 98% | Minor unspecified degradants |
| Photostability | ICH Guideline | 92% | Minor unspecified degradants |
Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Researchers should conduct their own experiments to determine the stability of this compound under their specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of KT-413, a Targeted Protein Degrader of IRAK4 and IMiD Substrates Targeting MYD88 Mutant Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kymeratx.com [kymeratx.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: Overcoming Resistance to Zomiradomide in Lymphoma Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming potential resistance to Zomiradomide in lymphoma models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active PROTAC (Proteolysis Targeting Chimera) that functions as a degrader of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4).[1] It also acts as a molecular glue, inducing the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] This dual mechanism synergistically targets key pro-survival pathways in B-cell lymphomas, particularly those with MYD88 mutations.[2] The degradation of IRAK4 inhibits the NF-κB signaling pathway, while the degradation of Ikaros and Aiolos activates the type I interferon (IFN) signaling pathway.[1][3]
Q2: Which lymphoma subtypes are most likely to be sensitive to this compound?
This compound is primarily intended for the treatment of B-cell lymphomas that harbor oncogenic mutations in MYD88, such as the MYD88 L265P variant.[2] This mutation is frequently found in subtypes like Diffuse Large B-cell Lymphoma (DLBCL) of the Activated B-Cell-like (ABC) subtype and Waldenström's Macroglobulinemia.
Q3: What are the known downstream effects of this compound treatment in sensitive lymphoma cells?
In sensitive lymphoma cells, this compound treatment leads to the rapid degradation of IRAK4, IKZF1, and IKZF3. This results in the inhibition of the NF-κB pathway, which is crucial for the survival and proliferation of these cancer cells. Concurrently, the degradation of IKZF1 and IKZF3, which are transcriptional repressors, leads to the activation of the type I IFN pathway.
Q4: How can I confirm that this compound is active in my lymphoma cell line?
To confirm the activity of this compound, you should observe a dose-dependent decrease in cell viability and proliferation in sensitive cell lines. This can be measured using a standard cell viability assay (e.g., MTT or CellTiter-Glo). Additionally, you should be able to detect the degradation of the target proteins IRAK4, IKZF1, and IKZF3 via Western blot analysis following this compound treatment. A downstream indicator of pathway inhibition is a decrease in the phosphorylation of NF-κB pathway components.
Troubleshooting Guides for this compound Resistance
Scenario 1: Reduced Sensitivity or Acquired Resistance to this compound
You have observed that your lymphoma cell line, which was initially sensitive to this compound, now shows reduced sensitivity or has developed complete resistance.
Possible Cause 1: Alterations in the Cereblon (CRBN) E3 Ligase Complex
This compound relies on the CRBN E3 ubiquitin ligase to mediate the degradation of its target proteins. Mutations or decreased expression of CRBN can lead to resistance.
Troubleshooting Steps:
-
Assess CRBN Expression: Compare the protein levels of CRBN in your resistant cells to the parental, sensitive cells using Western blot analysis.
-
Sequence the CRBN Gene: Perform Sanger or next-generation sequencing of the CRBN gene in the resistant cells to identify any potential mutations that could impair its function or its interaction with this compound.
Table 1: Hypothetical Data for CRBN-Mediated Resistance
| Cell Line | This compound IC50 (nM) | CRBN Protein Level (Relative to Parental) | CRBN Gene Status |
| Parental OCI-Ly10 | 10 | 1.0 | Wild-Type |
| Resistant OCI-Ly10-ZR1 | >1000 | 0.2 | Wild-Type |
| Resistant OCI-Ly10-ZR2 | >1000 | 1.1 | C389R Mutation |
Possible Cause 2: Mutations in Target Proteins (IRAK4, IKZF1, IKZF3)
Mutations in the genes encoding the target proteins may prevent this compound from binding, thus inhibiting their degradation.
Troubleshooting Steps:
-
Sequence Target Genes: Sequence the coding regions of IRAK4, IKZF1, and IKZF3 in the resistant cell lines to check for mutations.
-
Co-Immunoprecipitation: Perform co-immunoprecipitation experiments to assess the interaction between this compound's targets and CRBN in the presence of the drug. A lack of interaction in resistant cells would suggest a binding-site mutation.
Possible Cause 3: Activation of Bypass Signaling Pathways
The lymphoma cells may have activated alternative pro-survival signaling pathways to compensate for the inhibition of the NF-κB pathway.
Troubleshooting Steps:
-
Pathway Activation Profiling: Use Western blot analysis to probe for the activation of key survival pathways, such as PI3K/AKT and JAK/STAT. Look for increased phosphorylation of key proteins like AKT and STAT3.
-
Inhibitor Combination Studies: Treat the resistant cells with this compound in combination with inhibitors of the suspected bypass pathways (e.g., a PI3K inhibitor or a JAK/STAT inhibitor) to see if sensitivity can be restored.
Table 2: Hypothetical Data for Bypass Pathway Activation
| Cell Line | This compound IC50 (nM) | p-AKT (S473) Level (Relative to Parental) | p-STAT3 (Y705) Level (Relative to Parental) |
| Parental OCI-Ly10 | 10 | 1.0 | 1.0 |
| Resistant OCI-Ly10-ZR3 | 850 | 3.5 | 1.2 |
| Resistant OCI-Ly10-ZR4 | 920 | 1.1 | 4.1 |
Scenario 2: Intrinsic Resistance to this compound
Your lymphoma cell line of interest shows no response to this compound, even at high concentrations.
Troubleshooting Steps:
-
Confirm MYD88 Mutation Status: Verify that your cell line indeed harbors a MYD88 mutation, as this is a key determinant of sensitivity.
-
Baseline Protein Expression: Check the baseline expression levels of IRAK4, IKZF1, IKZF3, and CRBN. The absence or very low levels of any of these proteins could explain the lack of activity.
-
Assess NF-κB Pathway Dependency: Use other known NF-κB pathway inhibitors to determine if the cell line is genuinely dependent on this pathway for survival. If it is not, this compound is unlikely to be effective.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Lymphoma Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of this compound.
Materials:
-
This compound-sensitive lymphoma cell line (e.g., OCI-Ly10)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line.
-
Culture the cells in the presence of this compound at a concentration equal to the IC50.
-
Monitor cell viability and proliferation. Initially, a significant portion of the cells will die.
-
Continue to culture the surviving cells, changing the medium with fresh this compound every 2-3 days.
-
Once the cells have recovered and are proliferating steadily at the initial concentration, perform a new IC50 determination.
-
If the IC50 has increased, gradually increase the concentration of this compound in the culture medium (e.g., in 1.5 to 2-fold increments).
-
Repeat steps 3-6 until a desired level of resistance is achieved (e.g., >10-fold increase in IC50).
-
At each stage of increased resistance, freeze down a stock of the cells for future experiments.
Protocol 2: Western Blot Analysis of Protein Degradation and Signaling Pathways
This protocol is for assessing the degradation of IRAK4, IKZF1, and IKZF3, and the activation status of bypass signaling pathways.
Materials:
-
Parental and this compound-resistant lymphoma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IRAK4, anti-IKZF1, anti-IKZF3, anti-CRBN, anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat parental and resistant cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in lysis buffer on ice.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
Protocol 3: Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol is to quantify the percentage of apoptotic cells following this compound treatment.
Materials:
-
Parental and this compound-resistant lymphoma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time (e.g., 48 hours).
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V-negative and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.[1][2][3][4]
Visualizations
Caption: this compound's dual mechanism of action in sensitive lymphoma cells.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - LT [thermofisher.com]
- 4. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
interpreting unexpected phenotypes in Zomiradomide-treated cells
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes and troubleshooting experimental challenges encountered when working with Zomiradomide (also known as KT-413).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a heterobifunctional small molecule, acting as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Additionally, it functions as a molecular glue, recruiting the E3 ubiquitin ligase Cereblon (CRBN) to degrade the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] This dual activity leads to the inhibition of the NF-κB signaling pathway and the activation of the type I interferon (IFN) pathway.[3]
Q2: What are the intended therapeutic applications of this compound?
This compound has been investigated as a potential therapeutic for B-cell lymphomas, particularly those with oncogenic mutations in the MYD88 gene, such as the L265P mutation.[1][2]
Q3: What were the common adverse events observed in the clinical trials of this compound (KT-413)?
In a Phase 1 clinical trial involving patients with relapsed or refractory B-cell non-Hodgkin's lymphomas, the most frequently reported adverse events were Grade 1 and 2 fatigue and pyrexia (fever). No dose-limiting toxicities were observed in this study.[4][5]
Q4: Has the clinical development of this compound (KT-413) been discontinued?
Yes, Kymera Therapeutics has discontinued the development of KT-413 for strategic reasons, despite the drug achieving desired target degradation levels without dose-limiting toxicities in a Phase 1 study.[1]
Troubleshooting Guide for Unexpected Phenotypes
This guide addresses potential unexpected experimental outcomes in a question-and-answer format.
Issue 1: Inconsistent or Incomplete Degradation of Target Proteins
Question: I am treating my MYD88-mutant lymphoma cell line with this compound, but I am observing variable or incomplete degradation of IRAK4, Ikaros, or Aiolos. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Suboptimal Drug Concentration or Treatment Duration: The effective concentration (DC50) can vary between cell lines.
-
Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal this compound concentration and treatment duration for your specific cell line.
-
-
Cellular Export of the Compound: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of this compound.
-
Troubleshooting: Co-treat cells with a known efflux pump inhibitor to see if target degradation is enhanced.
-
-
Low Expression of Cereblon (CRBN): As this compound relies on CRBN for its activity, low expression levels of this E3 ligase will impair its efficacy.
-
Troubleshooting: Quantify CRBN protein levels in your cells using Western blotting or mass spectrometry and compare them to a sensitive cell line.
-
-
Mutations in the Ubiquitin-Proteasome System (UPS): Mutations in components of the UPS can lead to resistance to PROTACs.
-
Troubleshooting: Sequence key genes in the UPS pathway in your cell line to check for any known resistance-conferring mutations.
-
Issue 2: Unexpected Cell Viability or Proliferation in Non-Target Cells
Question: I am using a non-MYD88 mutant cell line as a negative control, but I am still seeing a significant decrease in cell viability after this compound treatment. Why is this happening?
Possible Causes and Troubleshooting Steps:
-
Off-Target Degradation of Essential Proteins: The IMiD component of this compound can induce the degradation of other zinc-finger transcription factors beyond Ikaros and Aiolos.[6] The degradation of these off-target proteins may be toxic to certain cell types.
-
Troubleshooting: Perform unbiased proteomics (e.g., mass spectrometry) to identify other proteins that are degraded upon this compound treatment in your control cell line.
-
-
IRAK4 Scaffolding Function in Other Pathways: While the primary role of IRAK4 in this context is in the Myddosome, it may have scaffolding functions in other signaling pathways that are important for the viability of your control cells.[7][8]
-
Troubleshooting: Use an IRAK4 kinase inhibitor as a control. If the inhibitor does not phenocopy the effect of this compound, it suggests that the degradation of the IRAK4 protein, and not just the inhibition of its kinase activity, is responsible for the observed phenotype.
-
Issue 3: Activation of Unexpected Signaling Pathways
Question: My RNA-seq or phospho-proteomics data shows the upregulation of signaling pathways that are not directly linked to NF-κB inhibition or Type I IFN activation. What could be the explanation?
Possible Causes and Troubleshooting Steps:
-
Cellular Stress Response: The degradation of multiple proteins can induce a cellular stress response, leading to the activation of pathways such as the unfolded protein response (UPR) or MAPK pathways.
-
Troubleshooting: Perform Western blot analysis for markers of cellular stress, such as phosphorylated eIF2α or JNK.
-
-
Modulation of Cytokine Production: The degradation of Ikaros and Aiolos can have broad effects on the immune cell secretome beyond Type I interferons.
-
Troubleshooting: Use a cytokine array to profile the changes in secreted proteins from your this compound-treated cells.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| IRAK4 Degradation DC50 | 6 nM | OCI-Ly10 | [3] |
| Ikaros Degradation DC50 | 1 nM | OCI-Ly10 | [3] |
| Cell Proliferation IC50 | 11 nM | OCI-Ly10 | [3] |
Table 2: Summary of this compound (KT-413) Phase 1 Clinical Trial Adverse Events
| Adverse Event | Grade | Frequency | Reference |
| Fatigue | 1 and 2 | Common | [4][5] |
| Pyrexia | 1 and 2 | Common | [4][5] |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
-
Cell Lysis:
-
Seed cells at an appropriate density and treat with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IRAK4, Ikaros, Aiolos, CRBN, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image using a chemiluminescence detector.
-
Protocol 2: Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
-
Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound's dual mechanism of action.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kymera Therapeutics Announces Updated Clinical Data from the Phase 1 Trials of STAT3 Degrader KT-333 and IRAKIMiD Degrader KT-413 | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 5. researchgate.net [researchgate.net]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Zomiradomide-Induced IRAK4 Degradation: A Proteomics-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of proteomic methodologies for validating the targeted degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) induced by Zomiradomide (also known as KT-413). We present supporting data, detailed experimental protocols, and visualizations to aid researchers in selecting the optimal validation strategy.
Introduction: this compound and the IRAK4 Target
This compound is a potent and orally active heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of IRAK4, a critical kinase and scaffold protein in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R)[1][2]. These pathways are central to the innate immune response, and their dysregulation is implicated in various inflammatory diseases and cancers[1][3].
Unlike traditional kinase inhibitors that only block the catalytic function of a protein, this compound eliminates the entire IRAK4 protein, thereby abrogating both its kinase and scaffolding functions[2][4]. This dual action offers a potentially more profound and durable therapeutic effect. This compound achieves this by linking an IRAK4-binding ligand to a ligand for the E3 ubiquitin ligase Cereblon (CRBN)[5][6][7]. This proximity induces the ubiquitination of IRAK4, marking it for destruction by the cell's natural disposal system, the proteasome[8][9]. Additionally, this compound functions as a molecular glue, inducing the degradation of Ikaros and Aiolos, transcription factors crucial for B-cell development[5][10].
Validating the selective and efficient degradation of IRAK4 is a critical step in the preclinical and clinical development of this compound. Mass spectrometry-based proteomics offers a powerful suite of tools for the precise and large-scale quantification of protein abundance, making it the gold standard for this application[8][11].
Comparative Analysis of Proteomic Validation Strategies
The choice of proteomic method depends on the specific research question, balancing factors such as throughput, sensitivity, cost, and the need for discovery versus targeted validation. We compare two main categories: global (discovery) and targeted proteomics.
Quantitative Data Summary
The following table summarizes key degradation metrics for this compound and a comparable IRAK4 degrader, KT-474. This data is essential for establishing benchmarks in validation experiments.
| Compound | Target(s) | DC50 (Degradation) | Cell Line / System | Key Characteristics | Reference |
| This compound (KT-413) | IRAK4, Ikaros, Aiolos | IRAK4: 5-6 nMIkaros: 1 nM | OCI-Ly10 (DLBCL) | Orally active PROTAC; also acts as a molecular glue for Ikaros/Aiolos degradation. | [5][12] |
| KT-474 | IRAK4 | 2 nM | OCI-Ly10 | Potent, selective, and orally bioavailable IRAK4 degrader. | [9] |
| KT-474 | IRAK4 | 4.0 nM | RAW 264.7 | Effectively diminishes cellular IRAK4 levels. | [9][13] |
| KT-474 | IRAK4 | >90% degradation | Healthy Volunteers (Blood) | Robust IRAK4 degradation observed in clinical trials. | [14] |
-
DC50: Half-maximal degradation concentration. Lower values indicate higher potency.
Comparison of Proteomic Methodologies
Global, or "discovery," proteomics is ideal for unbiased, large-scale screening to confirm IRAK4 degradation and identify off-target effects. Targeted proteomics provides highly sensitive and specific quantification of a predefined set of proteins, making it suitable for validating findings from global studies or for high-throughput screening.
| Feature | Global Proteomics (e.g., TMT, DIA/SWATH) | Targeted Proteomics (e.g., SRM/MRM, PRM) |
| Primary Goal | Comprehensive protein profiling, off-target identification, pathway analysis. | Precise and sensitive quantification of specific, pre-selected proteins. |
| Throughput | Moderate; extensive data analysis required. | High; suitable for large sample sets. |
| Sensitivity | Moderate to high; can be limited for low-abundance proteins. | Very high; can detect and quantify low-abundance proteins. |
| Selectivity | Lower; potential for interference in complex samples. | Extremely high; monitors specific peptide fragment ions. |
| Reproducibility | Good, especially with DIA/SWATH. | Excellent; often used for clinical validation. |
| Cost per Sample | Higher due to instrumentation and analysis complexity. | Lower, once the assay is developed. |
| A Priori Knowledge | Not required; unbiased discovery approach. | Required; need to know the target protein and select proteotypic peptides. |
| Best Use Case | Confirming on-target degradation while simultaneously assessing proteome-wide selectivity. | Validating IRAK4 degradation across many samples, time points, or dose levels. |
Visualizing the Mechanism and Workflow
Diagrams help clarify the complex biological and experimental processes involved in validating this compound's efficacy.
Caption: this compound brings IRAK4 to the E3 ligase Cereblon, leading to its degradation.
Caption: Workflow for proteomic validation of IRAK4 degradation.
Experimental Protocols
The following protocols provide a framework for conducting validation studies. Specific parameters should be optimized for the cell lines and equipment used.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Culture MYD88-mutant DLBCL cells (e.g., OCI-Ly10) in RPMI-1640 medium supplemented with 20% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Seed cells at a density of 0.5 x 10^6 cells/mL.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions to achieve final treatment concentrations (e.g., 1 nM to 1000 nM).
-
Treatment: Add the diluted this compound or a vehicle control (DMSO) to the cell cultures. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) to assess the dynamics of IRAK4 degradation.
-
Cell Harvesting: After incubation, pellet the cells by centrifugation at 500 x g for 5 minutes. Wash the pellet twice with ice-cold phosphate-buffered saline (PBS). Flash-freeze the cell pellets in liquid nitrogen and store at -80°C until protein extraction.
Protocol 2: Protein Extraction and Preparation for Mass Spectrometry
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Reduction and Alkylation: Take a standardized amount of protein (e.g., 50 µg) from each sample. Reduce disulfide bonds with 10 mM dithiothreitol (DTT) for 1 hour at 37°C. Alkylate cysteine residues with 20 mM iodoacetamide (IAA) for 45 minutes in the dark at room temperature.
-
Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration (if used in lysis buffer) to below 1 M. Digest the proteins overnight at 37°C using sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.
-
Peptide Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptides using a C18 solid-phase extraction (SPE) column. Dry the purified peptides in a vacuum centrifuge.
Protocol 3: Global Proteomics using Tandem Mass Tags (TMT)
-
TMT Labeling: Reconstitute the dried peptides in labeling buffer (e.g., 100 mM TEAB). Add the appropriate TMTpro reagent to each sample and incubate for 1 hour at room temperature.
-
Quenching and Pooling: Quench the labeling reaction with 5% hydroxylamine. Combine all samples into a single tube.
-
Fractionation (Optional but Recommended): To increase proteome coverage, fractionate the pooled, labeled peptides using high-pH reversed-phase liquid chromatography.
-
LC-MS/MS Analysis: Analyze each fraction using a high-resolution Orbitrap mass spectrometer. The instrument should be configured to perform MS/MS scans using higher-energy collisional dissociation (HCD) to generate reporter ions for quantification.
-
Data Analysis: Process the raw data using software such as Proteome Discoverer. Search the spectra against a human protein database (e.g., UniProt) to identify peptides and proteins. Quantify the relative abundance of proteins based on the intensity of the TMT reporter ions.
Protocol 4: Targeted Proteomics using Multiple Reaction Monitoring (MRM)
-
Peptide Selection: Identify 2-3 unique, proteotypic peptides for IRAK4 that are readily detectable by mass spectrometry. Use online tools (e.g., SRMAtlas) to select optimal precursor-product ion pairs (transitions).
-
Assay Development: Synthesize heavy isotope-labeled versions of the selected peptides to use as internal standards. Optimize MS parameters (e.g., collision energy) for each transition using a triple quadrupole mass spectrometer.
-
Sample Analysis: Spike a known amount of the heavy-labeled internal standards into each digested sample. Analyze the samples via LC-MRM, where the mass spectrometer is programmed to monitor only the specific transitions for IRAK4 and the internal standards.
-
Data Analysis: Integrate the peak areas for both the endogenous (light) and standard (heavy) peptides. The ratio of the light-to-heavy peak areas allows for precise and accurate quantification of IRAK4 abundance across all samples.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kymeratx.com [kymeratx.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Proteomics Propels Protein Degradation Studies in San Diego - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kymeratx.com [kymeratx.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
Zomiradomide vs. Lenalidomide: A Comparative Analysis of Ikaros and Aiolos Degradation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of zomiradomide (KT-413) and lenalidomide on the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This analysis is based on available preclinical data and focuses on the mechanisms of action, degradation potency, and downstream signaling pathways.
This compound and lenalidomide are both potent degraders of the tumor-promoting proteins Ikaros and Aiolos.[1][2] Both molecules function by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of these transcription factors.[1][3] However, they represent distinct classes of Cereblon E3 ligase modulators. Lenalidomide is a well-established immunomodulatory imide drug (IMiD), while this compound is a novel, dual-functioning molecule that acts as both a heterobifunctional degrader (specifically a Proteolysis Targeting Chimera or PROTAC for IRAK4) and a molecular glue for the degradation of Ikaros and Aiolos.[2][4]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Both this compound and lenalidomide exert their effects on Ikaros and Aiolos by redirecting the CRL4-CRBN E3 ubiquitin ligase complex to these specific targets.[1][3] In the absence of these drugs, Ikaros and Aiolos are not native substrates of this complex. Upon binding of either this compound or lenalidomide to Cereblon, the substrate specificity of the E3 ligase is altered, leading to the recognition, ubiquitination, and subsequent degradation of Ikaros and Aiolos by the proteasome.[1][3]
The key difference in their mechanism lies in their overall molecular strategy. Lenalidomide functions solely as a molecular glue, bringing Cereblon and its neosubstrates (Ikaros and Aiolos) together.[1] this compound, on the other hand, has a dual functionality. Its cereblon-binding component, which is based on the lenalidomide structure, acts as a molecular glue for Ikaros and Aiolos degradation. Simultaneously, another part of the this compound molecule specifically binds to IRAK4, tethering it to the E3 ligase for degradation, a classic PROTAC mechanism.[2][5]
Quantitative Comparison of Degradation Potency
Direct head-to-head comparative studies of this compound and lenalidomide on Ikaros and Aiolos degradation are limited in the public domain. However, available data from separate studies provide insights into their relative potencies. It is important to note that variations in experimental conditions (e.g., cell lines, treatment duration) can influence the results, making direct comparisons of absolute values challenging.
| Compound | Target | Metric | Value | Cell Line | Source |
| This compound (KT-413) | Ikaros (IKZF1) | DC50 | 2 nM | OCI-Ly10 | [4][6] |
| Aiolos (IKZF3) | DC50 | 2 nM | OCI-Ly10 | [4][6] | |
| IRAK4 | DC50 | 6 nM | OCI-Ly10 | [6] | |
| Lenalidomide | Ikaros (IKZF1) | ED50 | 10.2 nM | H929/IKZF1Luc | [7] |
| Ikaros (IKZF1) | log2 ratio of protein abundance change | -1.54 | MM1S | [8] | |
| Aiolos (IKZF3) | log2 ratio of protein abundance change | -2.09 | MM1S | [8] |
DC50: Half-maximal degradation concentration. ED50: Half-maximal effective dose for degradation in a reporter assay.
The available data suggests that this compound is a highly potent degrader of Ikaros and Aiolos, with DC50 values in the low nanomolar range.[4][6] Lenalidomide also demonstrates potent, concentration-dependent degradation of both transcription factors.[9][10] A study utilizing a luciferase-based reporter system determined an ED50 of 10.2 nM for lenalidomide-induced Ikaros degradation.[7] While a direct comparison is not possible, the low nanomolar DC50 values for this compound indicate it is a very efficient degrader of Ikaros and Aiolos.
Signaling Pathways and Downstream Effects
The degradation of Ikaros and Aiolos by both this compound and lenalidomide leads to significant downstream effects, primarily impacting pathways involved in cancer cell survival and immune response.
Downstream Effects of Ikaros and Aiolos Degradation:
-
Anti-proliferative Effects: The degradation of Ikaros and Aiolos leads to the downregulation of key oncogenic transcription factors, including c-Myc and IRF4, which are crucial for the survival of certain cancer cells, particularly in multiple myeloma.[3][11] This disruption of the transcriptional network results in cell growth inhibition and apoptosis.[11]
-
Immunomodulatory Effects: Ikaros and Aiolos are transcriptional repressors of the Interleukin-2 (IL-2) gene in T cells.[1] Their degradation leads to the de-repression of IL-2 expression, a cytokine critical for T cell proliferation and activation. This contributes to the immunomodulatory properties of these drugs.[1]
-
Activation of Type I Interferon Pathway: this compound-mediated degradation of Ikaros and Aiolos has been shown to activate the type I interferon (IFN) signaling pathway.[12]
This compound's Dual Action:
A unique aspect of this compound is its concurrent degradation of IRAK4. This dual action is designed to synergistically target key pro-survival pathways in B-cell lymphomas.[2] The degradation of IRAK4 inhibits the NF-κB signaling pathway, which is often constitutively active in these malignancies.[12]
Figure 1. Comparative signaling pathways of lenalidomide and this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are proprietary to Kymera Therapeutics and not fully available in the public domain. However, based on standard methodologies for assessing protein degradation and Cereblon binding, the following general protocols are representative of the techniques likely employed.
Western Blotting for Protein Degradation
This method is used to quantify the reduction in Ikaros and Aiolos protein levels following treatment with the compounds.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., OCI-Ly10 for this compound, MM1.S for lenalidomide) to a suitable density.
-
Treat cells with a range of concentrations of this compound or lenalidomide for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and separate them by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each concentration and time point.
-
Determine the DC50 value by plotting the percentage of degradation against the log of the compound concentration and fitting the data to a dose-response curve.
-
Figure 2. Western blotting workflow for assessing protein degradation.
Cereblon Binding Assay (Competitive Fluorescence Polarization)
This assay measures the ability of a compound to bind to Cereblon by competing with a fluorescently labeled ligand.
-
Reagent Preparation:
-
Prepare a solution of purified recombinant Cereblon protein.
-
Prepare a fluorescently labeled Cereblon ligand (e.g., fluorescently tagged thalidomide).
-
Prepare serial dilutions of the test compounds (this compound or lenalidomide).
-
-
Assay Plate Setup:
-
In a microplate, add the Cereblon protein to wells.
-
Add the serially diluted test compounds or a vehicle control.
-
Add the fluorescently labeled Cereblon ligand to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader.
-
-
Data Analysis:
-
The binding of the fluorescent ligand to Cereblon results in a high polarization value.
-
Competitive binding of the test compound displaces the fluorescent ligand, leading to a decrease in polarization.
-
Calculate the percentage of inhibition of binding for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Figure 3. Principle of competitive fluorescence polarization assay.
Conclusion
Both this compound and lenalidomide are effective degraders of the oncoproteins Ikaros and Aiolos through their interaction with the Cereblon E3 ubiquitin ligase. Lenalidomide has a well-documented clinical history and functions as a molecular glue. This compound is a novel agent with a dual mechanism, acting as both a PROTAC for IRAK4 and a molecular glue for Ikaros and Aiolos. Preclinical data indicate that this compound is a highly potent degrader of Ikaros and Aiolos. The distinct, dual-targeting mechanism of this compound may offer a synergistic therapeutic advantage in specific cancer types, such as MYD88-mutant B-cell lymphomas. Further direct comparative studies are needed to fully elucidate the relative potencies and kinetic profiles of these two compounds. The information presented in this guide provides a foundational understanding for researchers engaged in the development and evaluation of novel cancer therapeutics targeting Ikaros and Aiolos.
References
- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of KT-413, a Targeted Protein Degrader of IRAK4 and IMiD Substrates Targeting MYD88 Mutant Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kymeratx.com [kymeratx.com]
- 5. beyondspringpharma.com [beyondspringpharma.com]
- 6. kymeratx.com [kymeratx.com]
- 7. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma | Haematologica [haematologica.org]
- 8. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Zomiradomide (KT-413): A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Zomiradomide (also known as KT-413) is a potent, orally bioavailable heterobifunctional protein degrader. It is designed to simultaneously induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the Ikaros family zinc finger proteins Ikaros (IKZF1) and Aiolos (IKZF3). This dual activity allows this compound to synergistically target key pro-survival pathways in certain B-cell lymphomas, specifically the MYD88-NFκB and IRF4-Type 1 interferon pathways. This guide provides a comparative analysis of this compound's kinase selectivity profile, supported by available experimental data.
Kinase Selectivity Profile
A critical aspect of targeted therapies is their selectivity, as off-target effects can lead to unforeseen toxicities. The kinase selectivity of this compound has been evaluated against a panel of kinases to determine its cross-reactivity.
A KinomeScan™ assay was performed to assess the binding of this compound to a panel of 468 kinases at a concentration of 1 µM. The results demonstrate a high degree of selectivity for its intended target family.
| Kinase Target | Percent Control (%) |
| IRAK4 | <10 |
| IRAK1 | <10 |
| IRAK2 | >50 |
| IRAK3 (IRAK-M) | >50 |
| Other kinases | Generally >90 |
| A lower "Percent Control" value indicates stronger binding of this compound to the kinase. |
These data indicate that this compound exhibits potent binding to its primary target, IRAK4, and the closely related IRAK1. Importantly, it shows significantly less interaction with IRAK2 and IRAK3, and minimal binding to a wide range of other kinases, highlighting its favorable selectivity profile.
Experimental Protocols
The following is a representative protocol for determining kinase selectivity, based on common industry practices for KinomeScan™ assays.
Kinase Selectivity Assay (KinomeScan™)
Objective: To determine the binding affinity of a test compound (e.g., this compound) against a large panel of human kinases.
Methodology:
-
Assay Principle: The assay is based on a competitive binding format. A proprietary, active-site directed ligand is immobilized on a solid support. Kinases from the panel are incubated with the immobilized ligand and the test compound. The amount of kinase bound to the solid support is quantified. The presence of a test compound that binds to the kinase will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.
-
Reagents:
-
Kinase panel (e.g., DiscoverX KINOMEscan™ panel)
-
Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Assay buffer
-
Detection reagents (e.g., proprietary detection antibody and substrate)
-
-
Procedure:
-
The test compound is prepared at the desired screening concentration (e.g., 1 µM).
-
Kinases are prepared in the assay buffer.
-
The test compound and kinases are added to the wells of the assay plate containing the immobilized ligand.
-
The plate is incubated to allow for binding equilibrium to be reached.
-
Unbound components are washed away.
-
The amount of bound kinase is quantified using a specific detection method (e.g., quantitative PCR for DNA-tagged kinases or immuno-detection).
-
-
Data Analysis:
-
The amount of kinase detected in the presence of the test compound is compared to the amount detected in a vehicle control (e.g., DMSO).
-
The results are typically expressed as "Percent of Control," where a lower percentage indicates stronger binding of the test compound to the kinase.
-
Signaling Pathways and Experimental Workflow
The dual mechanism of action of this compound impacts two distinct but interconnected signaling pathways.
Caption: this compound's dual mechanism of action.
The experimental workflow for evaluating the cross-reactivity of a kinase inhibitor like this compound is a systematic process.
Caption: Workflow for kinase selectivity profiling.
A Comparative Analysis of Zomiradomide and Other PROTAC Degraders for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Zomiradomide (KT-413) with other prominent PROTAC (Proteolysis Targeting Chimera) degraders, supported by experimental data. We delve into the mechanisms, efficacy, and experimental protocols to provide a comprehensive overview for advancing targeted protein degradation research.
Introduction to PROTAC Technology
PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). They consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This "event-driven" pharmacology offers a catalytic mode of action, allowing for the degradation of multiple target proteins by a single PROTAC molecule and providing a potential advantage over traditional small-molecule inhibitors.
Comparative Analysis of PROTAC Degraders
This guide focuses on a comparative analysis of this compound against other notable PROTACs: KT-474, another IRAK4 degrader, and ARV-771, a BET degrader.
This compound (KT-413)
This compound is an orally active PROTAC that demonstrates a dual mechanism of action. It effectively degrades Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways, and also acts as a molecular glue to induce the degradation of Ikaros and Aiolos, lymphoid transcription factors.[1][2] This dual activity inhibits the NF-κB signaling pathway and activates the type I IFN signaling pathway, making it a promising candidate for B-cell lymphomas with MYD88 mutations.[1][2]
KT-474 (SAR444656)
KT-474 is a selective and potent oral IRAK4 degrader being investigated for the treatment of autoimmune and inflammatory diseases.[3][4] By targeting both the kinase and scaffolding functions of IRAK4, KT-474 offers a more comprehensive inhibition of the TLR/IL-1R signaling pathway compared to traditional IRAK4 kinase inhibitors.[3][5][6] Preclinical and Phase 1 clinical data have demonstrated its ability to achieve robust IRAK4 degradation and subsequent inhibition of inflammatory cytokine production.[7][8][9]
ARV-771
ARV-771 is a potent pan-BET (Bromodomain and Extra-Terminal) protein degrader that utilizes the von Hippel-Lindau (VHL) E3 ligase.[10][11] It has shown significant preclinical efficacy in models of castration-resistant prostate cancer (CRPC) by degrading BRD2, BRD3, and BRD4 proteins, which leads to the suppression of key oncogenic pathways.[10][11][12]
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo performance of this compound, KT-474, and ARV-771 based on available preclinical data.
Table 1: In Vitro Degradation and Potency
| Compound | Target Protein(s) | E3 Ligase | Cell Line | DC50 | IC50 | Reference(s) |
| This compound (KT-413) | IRAK4 | Cereblon | - | 6 nM | - | [1] |
| Ikaros | Cereblon | - | 1 nM | - | [1] | |
| - | - | OCI-Ly10 | - | 11 nM | [1] | |
| KT-474 | IRAK4 | Cereblon | THP-1 | 0.88 nM | - | [5] |
| IRAK4 | Cereblon | hPBMCs | - | - | [5] | |
| ARV-771 | BRD2/3/4 | VHL | 22Rv1 | < 5 nM | - | [11] |
| c-MYC (downstream) | VHL | 22Rv1 | - | < 1 nM | [11] |
Table 2: In Vivo Efficacy
| Compound | Model | Dosing | Key Findings | Reference(s) |
| This compound (KT-413) | OCI-Ly10 xenograft mouse model | 3-30 mg/kg, p.o., once daily for 3 days | Inhibited tumor growth | [1] |
| KT-474 | Mouse LPS model of acute inflammation | - | Maintained inhibitory effect after removal, unlike kinase inhibitor | [5] |
| ARV-771 | 22Rv1 tumor xenografts in Nu/Nu mice | 10 mg/kg, s.c., daily for 3 days | 37% down-regulation of BRD4 and 76% down-regulation of c-MYC in tumor tissue | [11] |
| 22Rv1 tumor xenografts in Nu/Nu mice | 30 mg/kg, s.c., once daily | Tumor regression | [10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.
Signaling Pathways
Caption: this compound degrades IRAK4, inhibiting TLR/IL-1R signaling, and Ikaros/Aiolos, activating Type I IFN genes.
Experimental Workflow: PROTAC-mediated Protein Degradation
Caption: A typical experimental workflow for evaluating the efficacy of PROTAC degraders in vitro and in vivo.
Experimental Protocols
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is a standard method for quantifying the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., 2 x 10^5 cells/well in a 12-well plate) and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC degrader or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value (the concentration at which 50% of the protein is degraded).
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of PROTACs on cell proliferation and viability.[13][14][15]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC degrader. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Conclusion
This compound represents a compelling dual-action PROTAC with potent degradation activity against both IRAK4 and the IMiD neosubstrates Ikaros and Aiolos. This positions it as a strong candidate for hematological malignancies driven by MYD88 mutations. In comparison, KT-474 demonstrates high selectivity and potency for IRAK4, making it a promising therapeutic for autoimmune and inflammatory conditions. ARV-771 showcases the broader applicability of PROTAC technology in oncology by effectively targeting BET proteins in solid tumors.
The choice of a particular PROTAC degrader will ultimately depend on the specific therapeutic application, the target protein's role in the disease pathology, and the desired selectivity profile. The experimental protocols and workflows provided here offer a foundational framework for researchers to evaluate and compare the performance of these and other emerging PROTAC degraders in their own research endeavors. As the field of targeted protein degradation continues to evolve, rigorous comparative studies will be crucial for identifying the most effective therapeutic candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader KT-474 at IMMUNOLOGY2021™ Annual Meeting | Nasdaq [nasdaq.com]
- 4. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader KT-474 at IMMUNOLOGY2021™ Annual Meeting - BioSpace [biospace.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Zomiradomide: A Synergistic Approach to Targeting B-Cell Malignancies
A comprehensive analysis of the dual-mechanism protein degrader, Zomiradomide (KT-413), demonstrates a synergistic anti-tumor effect in preclinical models of MYD88-mutant Diffuse Large B-Cell Lymphoma (DLBCL). This guide provides a detailed comparison of this compound with alternative therapies, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound is a novel heterobifunctional small molecule that operates through a dual mechanism of action. It functions as a Proteolysis Targeting Chimera (PROTAC) to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and as a molecular glue to promote the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors.[1][2] This dual activity synergistically targets key survival pathways in B-cell lymphomas, specifically the NF-κB signaling pathway and the Type I Interferon (IFN) response.[1][3]
Comparative Performance Analysis
This compound has demonstrated potent and synergistic anti-tumor activity, both as a monotherapy and in combination with standard-of-care agents, in preclinical models of MYD88-mutant DLBCL. The following tables summarize the quantitative data from key experiments, comparing the performance of this compound with relevant alternative therapies such as Ibrutinib, Venetoclax, and Lenalidomide.
| Compound | Target(s) | DC50 (nM) - OCI-Ly10 cells | IC50 (nM) - OCI-Ly10 cells |
| This compound (KT-413) | IRAK4, Ikaros, Aiolos | IRAK4: 6, Ikaros: 1 | 11 |
| Ibrutinib | BTK | - | ~10-50 (in various DLBCL lines) |
| Venetoclax | BCL2 | - | ~5-100 (in various DLBCL lines) |
| Lenalidomide | Cereblon (CRBN) E3 Ligase (leading to Ikaros/Aiolos degradation) | - | >1000 (in most DLBCL lines) |
| Table 1: In Vitro Potency of this compound and Comparators in OCI-Ly10 DLBCL Cell Line. DC50 represents the concentration for 50% of maximal degradation, and IC50 represents the concentration for 50% inhibition of cell proliferation. |
| Treatment | Dosing | Tumor Growth Inhibition (TGI) | Model |
| This compound (KT-413) | 3-30 mg/kg, p.o., once daily | 87-100% | OCI-Ly10 Xenograft |
| Ibrutinib | 12 mg/kg, p.o., daily | ~79% | OCI-Ly10 Xenograft |
| Venetoclax | 75 mg/kg, p.o., daily | ~71% | OCI-Ly10 Xenograft |
| This compound + Rituximab | Not specified | Strongly Additive | OCI-Ly10 Xenograft |
| This compound + Ibrutinib | Not specified | Strongly Additive | OCI-Ly10 Xenograft |
| This compound + Venetoclax | Not specified | Strongly Additive | OCI-Ly10 Xenograft |
| Table 2: In Vivo Efficacy of this compound as Monotherapy and in Combination in OCI-Ly10 Xenograft Mouse Models. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
Cell Proliferation Assay
OCI-Ly10 cells were seeded in 96-well plates and treated with serial dilutions of this compound or comparator compounds for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader, and the data were normalized to vehicle-treated controls to determine the IC50 values.
Protein Degradation Analysis (Western Blot)
OCI-Ly10 cells were treated with this compound for various time points. Whole-cell lysates were prepared, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for IRAK4, Ikaros, Aiolos, and a loading control (e.g., β-actin). Following incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify protein levels and determine DC50 values.
OCI-Ly10 Xenograft Model
Female severe combined immunodeficient (SCID) mice were subcutaneously inoculated with OCI-Ly10 cells. Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally once daily at the indicated doses. Tumor volume was measured regularly using calipers, and the percentage of tumor growth inhibition (TGI) was calculated at the end of the study. For combination studies, this compound was administered in conjunction with standard doses of rituximab, ibrutinib, or venetoclax.
NF-κB Reporter Assay
HEK293 cells were co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid. Following transfection, cells were treated with this compound or a vehicle control and then stimulated with a known NF-κB activator (e.g., TNF-α). Luciferase activity was measured using a dual-luciferase reporter assay system, and the firefly luciferase signal was normalized to the Renilla luciferase signal to determine the extent of NF-κB pathway inhibition.
Type I Interferon (IFN) Pathway Activation Assay
To assess the activation of the Type I IFN pathway, the expression of IFN-stimulated genes (ISGs) was measured. OCI-Ly10 cells were treated with this compound for 24 hours. Total RNA was extracted, and cDNA was synthesized. Quantitative real-time PCR (qRT-PCR) was performed using primers specific for ISGs such as MX1 and IFIT1. Gene expression levels were normalized to a housekeeping gene (e.g., GAPDH) to determine the fold-change in expression upon treatment.
Visualizing the Synergistic Mechanism
The following diagrams illustrate the dual mechanism of action of this compound and the experimental workflow for its evaluation.
References
Confirming Zomiradomide's On-Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Zomiradomide (KT-413) is a potent, orally active Proteolysis Targeting Chimera (PROTAC) that demonstrates a dual mechanism of action. It functions as a degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and as a molecular glue to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This dual activity leads to the inhibition of the NF-κB signaling pathway and the activation of the type I interferon (IFN) pathway, making it a promising therapeutic candidate for hematologic malignancies and autoimmune diseases.[1][2]
This guide provides a comparative overview of methods to confirm the on-target engagement of this compound in cells, supported by experimental data and detailed protocols.
Comparative Analysis of On-Target Engagement
Effective on-target engagement is critical for the therapeutic efficacy of this compound. This can be quantified by measuring the degradation of its primary targets, IRAK4, Ikaros, and Aiolos. The following tables summarize the degradation potency of this compound and compare it with other relevant molecules.
| Compound | Target | DC50 (nM) | Cell Line | Notes |
| This compound (KT-413) | IRAK4 | 6 | OCI-Ly10 | This compound is a potent degrader of IRAK4.[1] |
| This compound (KT-413) | Ikaros | 1 | OCI-Ly10 | This compound also potently degrades Ikaros.[1] |
| KT-474 | IRAK4 | 2.1 | Human PBMCs | KT-474 is another potent and selective IRAK4 degrader.[3] |
| Pomalidomide | Ikaros & Aiolos | Concentration-dependent degradation | T cells, MM cells | Pomalidomide is a known molecular glue that degrades Ikaros and Aiolos.[4][5] |
| Compound | Assay | IC50 (nM) | Cell Line | Notes |
| This compound (KT-413) | Proliferation | 11 | OCI-Ly10 | Demonstrates potent anti-proliferative effects in a MYD88-mutant DLBCL cell line.[1] |
| CA-4948 | Kinase Inhibition | <50 | - | CA-4948 is a selective IRAK4 kinase inhibitor, not a degrader.[6] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental processes and the affected signaling pathways is crucial for understanding the mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. kymeratx.com [kymeratx.com]
- 4. researchgate.net [researchgate.net]
- 5. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
Safety Operating Guide
Navigating the Disposal of Zomiradomide: A Guide for Laboratory Professionals
Cambridge, MA – As a novel IRAK4 degrader, Zomiradomide (also known as KT-413) represents a significant advancement in targeted protein degradation for research in areas such as B-cell lymphomas.[1][2] While its therapeutic potential is under investigation, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides essential information and procedural steps for the safe disposal of this compound, addressing the critical needs of researchers, scientists, and drug development professionals.
Currently, a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available. However, based on its nature as a potent, research-grade pharmaceutical compound, a cautious approach aligned with general best practices for hazardous chemical waste is mandatory. The following procedures are based on established guidelines for the disposal of similar research compounds and general information from safety data sheets of other chemical products.
Core Principles for this compound Disposal
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. It is the responsibility of the waste generator to properly characterize and dispose of all waste materials in accordance with federal, state, and local regulations.[3] Under no circumstances should this compound or its containers be disposed of with household or general laboratory trash.[3]
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be placed in a designated, sealed hazardous waste bag or container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
3. Labeling of Waste Containers: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Toxic," "Potent Compound")
-
The accumulation start date
4. Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are sealed to prevent leaks or spills.
5. Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.
-
Provide the EHS department with accurate information about the waste contents.
6. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using a chemical spill kit.
-
For small powder spills, carefully sweep the material into a hazardous waste container.
-
For liquid spills, use absorbent pads to collect the material and place them in a sealed hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials should be disposed of as hazardous waste.
-
For large spills, contact your institution's EHS department immediately.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key characteristics that should be considered when classifying it as a hazardous waste stream. These are based on general knowledge of potent pharmaceutical compounds used in research.
| Parameter | Guideline | Recommended Action |
| Toxicity | Assume high potency and potential toxicity based on its mechanism of action as a protein degrader. | Handle with appropriate containment and PPE. Dispose of as toxic chemical waste. |
| Container Disposal | Empty containers may retain product residue and should be treated as hazardous waste.[4] | Triple-rinse the container with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label and dispose of the container as recommended by your EHS department. |
| Regulatory Framework | Disposal must comply with local, state, and federal regulations for hazardous waste.[3] | Consult your institution's EHS department to ensure compliance with all applicable regulations. |
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
